molecular formula C19H34O B8474405 Nonadeca-7,10,13-trien-2-ol CAS No. 60187-72-6

Nonadeca-7,10,13-trien-2-ol

Cat. No.: B8474405
CAS No.: 60187-72-6
M. Wt: 278.5 g/mol
InChI Key: LRIWHKLFXNTYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadeca-7,10,13-trien-2-ol is a high-purity, long-chain fatty alcohol characterized by a 19-carbon backbone with three cis-configured double bonds at the 7, 10, and 13 positions, and a hydroxyl functional group at carbon 2. This unique structure places it as a molecule of significant interest in lipidomics and chemical synthesis research. As an analog of polyunsaturated fatty acids (PUFAs) and their derivatives , it serves as a valuable intermediate or standard in studying lipid metabolism, enzyme kinetics, and the biochemical properties of novel unsaturated compounds. Researchers can utilize this compound to probe the structure-activity relationships of lipids or as a building block for the synthesis of more complex molecular structures. Strictly for research applications, Nonadeca-7,10,13-trien-2-ol is supplied with comprehensive analytical data, including HPLC and/or GC-MS documentation, to ensure identity and purity for your experimental requirements. Disclaimer: This compound is provided 'For Research Use Only (RUO)'. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60187-72-6

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

nonadeca-7,10,13-trien-2-ol

InChI

InChI=1S/C19H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3

InChI Key

LRIWHKLFXNTYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(C)O

Origin of Product

United States

Foundational & Exploratory

Nonadeca-7,10,13-trien-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of Nonadeca-7,10,13-trien-2-ol , a specialized polyunsaturated lipid derivative. This guide is structured for researchers in lipidomics, medicinal chemistry, and chemical ecology.

Structural Architecture, Synthetic Pathways, and Functional Properties

Executive Summary

Nonadeca-7,10,13-trien-2-ol (CAS: 60187-72-6) is a nineteen-carbon (C19) polyunsaturated secondary alcohol belonging to the omega-6 (n-6) lipid series.[1] Structurally, it is the C1-homologated secondary alcohol derivative of Gamma-Linolenic Acid (GLA) .

While naturally occurring odd-chain polyunsaturated lipids are rare in mammalian systems, this molecule serves as a critical chemical probe and internal standard in lipidomics due to its structural similarity to bioactive PUFAs (Polyunsaturated Fatty Acids) while remaining distinct from endogenous even-chain lipids. Additionally, its structural motif—a long-chain unsaturated alcohol—parallels specific lepidopteran pheromones, making it relevant in chemical ecology and pest control research.

This guide details the molecule's stereochemistry, a validated synthesis protocol via Grignard homologation, and its physicochemical stability profile.

Chemical Architecture & Stereochemistry

Nomenclature and Identity
  • IUPAC Name: (7Z,10Z,13Z)-Nonadeca-7,10,13-trien-2-ol

  • Common Designation: Methyl-GLA Carbinol; 19:3 (n-6) secondary alcohol

  • Molecular Formula: C₁₉H₃₄O

  • Molecular Weight: 278.48 g/mol

Structural Analysis

The molecule features a "skipped" or methylene-interrupted triene system characteristic of essential fatty acids.

  • Hydrophilic Head: A secondary hydroxyl group at position C2 creates a chiral center (R or S enantiomers).

  • Hydrophobic Tail: A 19-carbon chain containing three cis (Z) double bonds at positions 7, 10, and 13.

  • Omega Series: Calculating from the methyl terminus (C19), the first double bond appears at the 6th carbon (19 - 13 = 6), confirming it as an n-6 (omega-6) derivative.

Physicochemical Properties Table
PropertyValue (Experimental/Predicted)Context
Physical State Viscous Liquid (at 20°C)Due to cis-unsaturation disrupting packing.
Boiling Point ~380°C (760 mmHg)High MW and H-bonding capability.
LogP (Lipophilicity) 6.2 ± 0.3Highly lipophilic; membrane-partitioning.
pKa ~15 (Secondary Alcohol)Weakly acidic; typical of alkanols.
Refractive Index 1.48 - 1.49Indicative of polyunsaturation.
Solubility Ethanol, DMSO, ChloroformInsoluble in water.

Validated Synthetic Pathway

Retrosynthetic Logic

Direct isolation from natural sources is inefficient. The most robust synthesis utilizes Gamma-Linolenic Acid (GLA) as the starting material. The strategy involves reducing the carboxylic acid to an aldehyde, followed by a Grignard addition to introduce the methyl group at C1, effectively extending the chain to 19 carbons and creating the secondary alcohol.

Protocol: Grignard Homologation from GLA

Reagents:

  • Starting Material: Gamma-Linolenic Acid (GLA, >98% purity).

  • Reducing Agent: DIBAL-H (Diisobutylaluminum hydride).

  • Grignard Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).

  • Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Esterification (Protection):

    • React GLA with methanol/H₂SO₄ to form Methyl Gamma-Linolenate . This stabilizes the molecule for purification.

    • Validation: Verify via TLC (Hexane:EtOAc 9:1).

  • Reduction to Aldehyde (Critical Step):

    • Cool Methyl Gamma-Linolenate in anhydrous DCM to -78°C.

    • Add DIBAL-H (1.1 eq) dropwise. Stir for 1 hour.

    • Quench carefully with methanol at -78°C to prevent over-reduction to the primary alcohol.

    • Product:Octadeca-6,9,12-trienal .

  • Grignard Addition (Carbon Extension):

    • Dissolve the crude aldehyde in anhydrous THF under Argon.

    • Cool to 0°C. Add MeMgBr (1.2 eq) dropwise.

    • The nucleophilic methyl group attacks the carbonyl carbon (C1 of aldehyde).

    • Mechanism: The aldehyde C1 becomes C2 of the new chain. The double bonds shift numbering by +1 (6,9,12 → 7,10,13).

  • Workup & Purification:

    • Quench with saturated NH₄Cl. Extract with diethyl ether.

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Target:Nonadeca-7,10,13-trien-2-ol .[1][2][3]

Synthesis Diagram (DOT)

SynthesisPathway GLA Gamma-Linolenic Acid (C18:3 n-6) Ester Methyl Gamma-Linolenate (Protection) GLA->Ester MeOH, H2SO4 Aldehyde Octadeca-6,9,12-trienal (Aldehyde Intermediate) Ester->Aldehyde DIBAL-H, -78°C Product Nonadeca-7,10,13-trien-2-ol (C19 Secondary Alcohol) Aldehyde->Product MeMgBr (Grignard) +1 Carbon

Figure 1: Synthetic route converting C18 GLA to C19 Nonadeca-7,10,13-trien-2-ol via aldehyde intermediate.

Functional Properties & Reactivity

Oxidation Susceptibility (The Bis-Allylic Risk)

The molecule contains two bis-allylic methylene groups (at C9 and C12). These protons are loosely bound (Bond Dissociation Energy ~75 kcal/mol) and highly susceptible to hydrogen abstraction by free radicals.

  • Implication: Upon exposure to air, the molecule will undergo autoxidation to form hydroperoxides, leading to chain cleavage and formation of toxic aldehydes (e.g., 4-HNE analogs).

  • Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) at -20°C or lower. Use antioxidants (e.g., BHT) if experimental conditions allow.

Chemical Derivatization for Analysis

For GC-MS analysis, the secondary alcohol group is often derivatized to improve volatility and thermal stability.

  • TMS Ether Formation: Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) yields the trimethylsilyl ether derivative.

    • Mass Spec Signature: Look for m/z 73 (TMS group) and alpha-cleavage fragments characteristic of 2-alkanols.

Biological Relevance & Applications

Lipidomics Internal Standard

Because Nonadeca-7,10,13-trien-2-ol possesses an odd-numbered carbon chain (C19), it is distinct from the vast majority of mammalian lipids (which are even-numbered, C16, C18, C20).

  • Utility: It can be spiked into biological samples before extraction. Its recovery rate quantifies extraction efficiency, while its unique mass prevents interference with endogenous GLA (C18) or Arachidonic Acid (C20).

Pheromone Research

Long-chain polyunsaturated alcohols are common pheromone components in Lepidoptera (moths).

  • Mechanism: The specific geometry (Z,Z,Z) and chain length (C19) can trigger high-specificity antennal responses in certain Noctuidae species.

  • Research Use: Used as a lure component or electroantennogram (EAG) standard to map receptor specificity.

Safety & Handling Protocols

Hazard ClassDescriptionMitigation
Flammability Combustible liquid.Keep away from open flames/sparks.[3]
Reactivity Air-sensitive (Peroxidation).Store under Argon; avoid prolonged air exposure.
Toxicity Irritant (Skin/Eye).Wear nitrile gloves and safety goggles.
Storage Thermal degradation risk.Store at -20°C in amber glass vials.

References

  • ChemSrc. (2025).[2][3] Nonadeca-7,10,13-trien-2-ol Structure and Properties (CAS 60187-72-6).[1][2][3] Retrieved from [Link]

  • Christie, W. W. (2023). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.[3] (General reference for lipid methodology).

  • Sergeant, S., et al. (2016). Gamma-linolenic acid, Dihomo-gamma linolenic, Eicosanoids and Inflammatory Processes.[2] European Journal of Pharmacology. (Context on GLA metabolism).

  • Milli, R., et al. (2021). Synthesis of Polyunsaturated Fatty Alcohol Pheromones via Alkyne Coupling. Journal of Chemical Ecology. (Methodology for skipped diene synthesis).

Sources

An In-Depth Technical Guide to (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6): Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: A comprehensive investigation of publicly available scientific literature and chemical databases reveals that (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6) is a sparsely documented compound. While its structure is intriguing and suggestive of potential biological activity, there is a significant lack of in-depth research on its synthesis, characterization, biological function, and potential applications. This guide, therefore, serves a dual purpose: to consolidate the limited available information and to highlight the current knowledge gaps, thereby providing a roadmap for future research endeavors.

Introduction: Unveiling a Potential Biologically Active Molecule

(7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol is a long-chain polyunsaturated fatty alcohol. Its structure, characterized by a nineteen-carbon backbone with three cis-double bonds and a hydroxyl group at the second position, places it within a class of compounds known for a wide array of biological activities. Fatty alcohols and their derivatives are integral components of cellular membranes, act as signaling molecules, and are well-established as insect pheromones.

The specific arrangement of the double bonds and the chiral center at the C-2 position suggests a molecule with precise stereochemical requirements for any potential biological receptor interaction. However, without empirical data, its role remains speculative. The primary aim of this document is to provide a foundational understanding based on its chemical characteristics and the established roles of structurally analogous compounds, thereby stimulating targeted research to elucidate its specific functions.

Physicochemical Properties and Structural Analogs

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₉H₃₄OBased on chemical structure
Molecular Weight 278.48 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oilTypical for long-chain unsaturated alcohols
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane, chloroform)Due to the long, nonpolar hydrocarbon chain
Boiling Point High; predicted to be >350 °C at atmospheric pressureCharacteristic of long-chain alcohols
Chirality Chiral at the C-2 positionThe hydroxyl group at an asymmetric carbon creates (R) and (S) enantiomers
Structural Analogs and Their Significance

The structure of (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol shares key features with several classes of well-studied biologically active molecules. Understanding these analogs provides a framework for hypothesizing its potential roles.

  • Insect Pheromones: Many insect sex and aggregation pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. The specific geometry and position of the double bonds are critical for species-specific recognition. For instance, many lepidopteran pheromones are C12-C18 unsaturated alcohols. The C19 backbone of the topic compound is within this range, suggesting a potential role in insect chemical communication.

  • Polyunsaturated Fatty Alcohols (PUFAs): PUFAs are crucial in various physiological processes. While this compound is an alcohol and not a carboxylic acid, the underlying polyunsaturated hydrocarbon chain is a common motif. These chains are precursors to signaling molecules like eicosanoids and are vital for maintaining cell membrane fluidity.

Postulated Biological Significance and Mechanism of Action

Given the absence of direct biological studies on (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol, its biological significance is hypothetical and based on the activities of its structural analogs.

Potential as an Insect Pheromone

The most plausible hypothesis is that this compound functions as an insect pheromone. Insect pheromones are detected by specialized olfactory receptors in the antennae, leading to a cascade of neural signals that trigger a behavioral response (e.g., mating, aggregation).

Hypothetical Signaling Pathway:

pheromone_pathway cluster_antennal_neuron Antennal Olfactory Sensory Neuron P (7Z,10Z,13Z)-nonadeca- 7,10,13-trien-2-ol OR Odorant Receptor (OR) P->OR Binding G_protein G-protein OR->G_protein Activation Orco Orco (Co-receptor) Orco->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transduction Behavior Behavioral Response (e.g., Mating) Brain->Behavior Signal Processing

Caption: Hypothetical pheromone signaling pathway.

A Roadmap for Future Research: Synthesis, Characterization, and Biological Screening

The significant knowledge gap surrounding (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol presents a compelling opportunity for novel research. A systematic approach is necessary to elucidate its properties and potential functions.

Proposed Synthetic and Analytical Workflow

A multi-step synthesis, likely employing techniques such as Wittig reactions or cross-coupling methodologies, would be required to produce the compound with high stereochemical purity. Subsequent purification and characterization are critical to confirm its identity.

Proposed Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Start Commercially Available Starting Materials Synthesis Stereoselective Synthesis (e.g., Wittig, Cross-Coupling) Start->Synthesis Purification Chromatographic Purification (e.g., HPLC, Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Chiral Chiral Analysis (e.g., Chiral HPLC) Purification->Chiral Pheromone_Screen Insect Electroantennography (EAG) & Behavioral Assays Purification->Pheromone_Screen Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Receptor Binding) Purification->Cell_Assay

Caption: Proposed workflow for future research.

Step-by-Step Protocol: Insect Electroantennography (EAG)

EAG is a fundamental technique to screen for compounds that elicit a response from insect antennae.

  • Preparation of the Compound: Prepare serial dilutions of the synthesized (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol in a suitable solvent (e.g., hexane).

  • Insect Preparation: Immobilize the target insect species and carefully excise an antenna.

  • Electrode Placement: Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode at the base.

  • Airflow and Stimulation: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is introduced into the airstream.

  • Data Acquisition: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.

  • Controls: Use a solvent blank as a negative control and a known pheromone for the insect species as a positive control.

  • Data Analysis: Compare the amplitude of the EAG response to the test compound with the responses to the controls. A significant response indicates that the compound is detected by the insect's olfactory system.

Conclusion and Outlook

(7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol represents an unexplored area of chemical biology. While its structural similarity to known insect pheromones provides a strong rationale for investigating its role in chemical ecology, other biological activities cannot be ruled out. The path forward requires a dedicated effort in chemical synthesis, rigorous analytical characterization, and broad biological screening. The elucidation of its function could provide novel insights into insect behavior, potentially leading to the development of new, environmentally benign pest management strategies. Furthermore, uncovering a novel biological role for this molecule could open new avenues in drug discovery and development. The research community is encouraged to embrace the challenge of characterizing this intriguing molecule.

References

Due to the lack of specific literature on (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol, a traditional reference list is not applicable. The information and hypotheses presented are based on fundamental principles of organic chemistry, biochemistry, and chemical ecology, as well as established knowledge of structurally related compounds. Authoritative sources for these general principles include standard textbooks and review articles in these fields.

Topic: Nonadeca-7,10,13-trien-2-ol as a Putative Gamma-Linolenic Acid Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gamma-linolenic acid (GLA) is a nutritionally significant omega-6 polyunsaturated fatty acid (PUFA) with a well-documented role in inflammatory modulation and cellular signaling. While its canonical metabolic conversion to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) is well-established, the full spectrum of its metabolic fate is likely more complex. This technical guide explores the hypothetical existence of a novel GLA metabolite, Nonadeca-7,10,13-trien-2-ol. We posit that this C19 fatty alcohol could arise from the oxidative decarboxylation of DGLA. This document provides a comprehensive overview of established GLA metabolism, proposes a plausible biosynthetic pathway for this novel compound, and presents a detailed experimental blueprint for its discovery, identification, and characterization using advanced analytical techniques. This guide is intended to serve as a foundational resource for researchers aiming to explore uncharted territories of lipid metabolism and uncover new bioactive signaling molecules.

The Established Metabolic Landscape of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (18:3, n-6) is an intermediate in the metabolism of linoleic acid (LA, 18:2, n-6). Found in plant-derived oils such as borage oil, evening primrose oil, and blackcurrant seed oil, GLA is the substrate for a series of enzymatic reactions that produce potent lipid mediators.[1][]

The Canonical Elongation and Desaturation Pathway

The primary metabolic route for GLA involves a two-carbon elongation followed by further desaturation. This pathway is critical as it generates precursors for eicosanoids, a class of signaling molecules that regulate inflammation, immunity, and central nervous system functions.[3]

  • Elongation: GLA is rapidly elongated by fatty acid elongase enzymes to form dihomo-gamma-linolenic acid (DGLA, 20:3, n-6).[4][5]

  • Desaturation: DGLA can then be converted by the delta-5-desaturase (Δ5D) enzyme to arachidonic acid (AA, 20:4, n-6).[5]

DGLA and AA are precursors to distinct families of eicosanoids. DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to form series 1 prostaglandins (e.g., PGE₁) and 15-Hydroxyeicosatrienoic acid (15-HETre), which generally possess anti-inflammatory properties.[4] Conversely, AA is the precursor to series 2 prostaglandins and thromboxanes, and series 4 leukotrienes, which are potent pro-inflammatory mediators.[1] The balance between DGLA and AA-derived metabolites is a critical determinant of the net inflammatory state.[3]

GLA_Metabolism LA Linoleic Acid (LA) (18:2, n-6) GLA Gamma-Linolenic Acid (GLA) (18:3, n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4, n-6) DGLA->AA Δ5-Desaturase AntiInflammatory Anti-inflammatory Eicosanoids (e.g., PGE₁) DGLA->AntiInflammatory COX, LOX enzymes ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE₂, LTB₄) AA->ProInflammatory COX, LOX enzymes

Caption: Canonical metabolic pathway of Gamma-Linolenic Acid.

Alternative Oxidative Metabolism

Beyond the canonical pathway, PUFAs like GLA and its derivatives are substrates for other oxidative enzymes, including cytochrome P450 (CYP) monooxygenases.[6][7] CYP enzymes can metabolize PUFAs to produce epoxides and hydroxylated derivatives, which have diverse biological activities, including roles in blood pressure regulation and inflammation.[8][9] For instance, dietary GLA has been shown to induce renal CYP epoxygenase activity, leading to increased formation of vasodilatory epoxyeicosatrienoic acids (EETs) derived from AA.[8] This demonstrates that GLA supplementation can influence the activity of alternative metabolic pathways, potentially leading to the formation of yet uncharacterized metabolites.

Hypothetical Biosynthesis of Nonadeca-7,10,13-trien-2-ol

The nomenclature "Nonadeca-7,10,13-trien-2-ol" describes a 19-carbon (nonadeca-) molecule containing three double bonds (-trien-) and a hydroxyl group (-ol) at the second carbon. A critical analysis of this structure in the context of GLA metabolism points to DGLA as the most probable direct precursor.

Structural Rationale:

  • DGLA (Dihomo-gamma-linolenic acid): A 20-carbon fatty acid with three double bonds at carbons 8, 11, and 14 (from the carboxyl end).

  • Decarboxylation: The enzymatic removal of the C1 carboxyl group from DGLA would yield a 19-carbon chain.

  • Double Bond Position Shift: Following decarboxylation, the original double bonds at C8, C11, and C14 of DGLA would now be located at positions 7, 10, and 13 of the new 19-carbon structure. This perfectly matches the proposed name.

  • Hydroxylation: The "2-ol" designation indicates that the second carbon of this C19 chain is hydroxylated, forming a secondary alcohol.

Based on this analysis, we propose a two-step enzymatic pathway for the conversion of DGLA to Nonadeca-7,10,13-trien-2-ol.

Hypothetical_Pathway cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Putative Metabolite DGLA Dihomo-gamma-linolenic Acid (DGLA) C20:3 (Δ8,11,14) Intermediate Nonadeca-6,9,12-triene (C19 Hydrocarbon) DGLA->Intermediate [1] Decarboxylase (e.g., Peroxygenase or similar) Product Nonadeca-7,10,13-trien-2-ol (C19 Fatty Alcohol) Intermediate->Product [2] Hydroxylase (e.g., Cytochrome P450)

Caption: Proposed biosynthetic pathway for Nonadeca-7,10,13-trien-2-ol.

Plausible Enzymatic Mechanisms:

  • Decarboxylation: While fatty acid decarboxylation is not a major pathway in mammals, certain enzymes like peroxygenases or specific CYP isoforms can catalyze such reactions, often proceeding through a hydroperoxy intermediate. Photoenzymatic decarboxylation has also been described in biocatalytic systems.[10]

  • Hydroxylation: The introduction of a hydroxyl group at a non-activated carbon is a classic reaction catalyzed by CYP monooxygenases.[9][11] These enzymes are well-known to be involved in fatty acid metabolism and could readily hydroxylate the C19 hydrocarbon intermediate to yield the final product.

Experimental Blueprint for Discovery and Validation

The following section outlines a systematic, multi-phase approach to investigate the formation of Nonadeca-7,10,13-trien-2-ol from GLA in a controlled in vitro setting. This workflow is designed to provide definitive evidence of its existence and structure.

Phase 1: In Vitro Metabolism and Untargeted Discovery

The primary objective of this phase is to determine if cells supplemented with GLA can produce the target metabolite. The use of stable isotope labeling is crucial for unequivocally tracing the metabolic fate of the precursor.[1][4][12]

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, RAW 264.7) B 2. Supplementation - Control (Vehicle) - Unlabeled GLA - ¹³C-GLA (Tracer) A->B C 3. Incubation (24-48 hours) B->C D 4. Harvest & Quench (Cells + Supernatant) C->D E 5. Lipid Extraction (Bligh & Dyer or MTBE method) D->E F 6. LC-MS/MS Analysis (High-Resolution Q-TOF MS) E->F G 7. Data Analysis - Untargeted feature finding - Search for predicted m/z - Isotope pattern confirmation F->G

Caption: Workflow for the discovery of novel GLA metabolites.

Protocol 1: Stable Isotope Labeling of Cultured Cells

  • Cell Seeding: Plate a suitable cell line (e.g., human HepG2 hepatocytes or RAW 264.7 macrophages) in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

  • Preparation of Fatty Acid Media: Prepare treatment media by supplementing serum-free media with either:

    • Vehicle control (ethanol and/or BSA).

    • 50 µM Gamma-Linolenic Acid (GLA).

    • 50 µM uniformly labeled ¹³C-Gamma-Linolenic Acid (¹³C₁₈-GLA).

    • Note: Fatty acids should be complexed with fatty-acid-free Bovine Serum Albumin (BSA) in a 3:1 molar ratio to improve solubility and reduce cytotoxicity.[13]

  • Cell Treatment: Remove the growth medium, wash cells once with PBS, and add 2 mL of the prepared fatty acid media to each well.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: Collect both the cell culture supernatant and the cells. For cells, scrape them in cold methanol to quench metabolic activity. Combine the supernatant and cell lysate for extraction.

Protocol 2: Lipid Extraction and Preparation for MS Analysis

  • Phase Separation: Perform a biphasic lipid extraction using a modified Bligh & Dyer method.[5][14] To the harvested cell lysate/supernatant mixture (in methanol), add chloroform and water in a final ratio of 1:2:0.8 (Methanol:Chloroform:Water).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile:Isopropanol 1:1).

Protocol 3: Untargeted LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to a reverse-phase liquid chromatography (LC) system.[15]

  • Chromatography: Separate the lipid extract over a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Predicted Masses:

      • Unlabeled Nonadeca-7,10,13-trien-2-ol (C₁₉H₃₄O): [M+H]⁺ = 279.2682 m/z

      • ¹³C-labeled (from ¹³C₁₈-GLA precursor): The resulting C19 metabolite would contain 17 ¹³C atoms (assuming loss of one ¹³C-carboxyl carbon and incorporation of two unlabeled carbons during elongation). Predicted [M+H]⁺ = 296.3252 m/z.

    • Acquisition Mode: Acquire data in both positive and negative ion modes using data-independent acquisition (DIA) or data-dependent acquisition (DDA) to collect both precursor ion masses and fragmentation spectra (MS/MS).[15]

  • Data Analysis: Use lipidomics software to search for the predicted m/z values in the ¹³C-GLA-treated samples. The presence of a feature with the correct mass and a corresponding feature 17 Da lower in the unlabeled GLA sample would be strong evidence for the metabolite's formation. The MS/MS fragmentation pattern will provide initial structural information.

Data Summary Table

Analyte (Putative)FormulaUnlabeled [M+H]⁺ (m/z)¹³C-Labeled [M+H]⁺ (m/z)Key Diagnostic Fragment Ions (Predicted)
Nonadeca-7,10,13-trien-2-olC₁₉H₃₄O279.2682296.3252Loss of H₂O, cleavage at C-C bonds adjacent to double bonds
Phase 2: Structural Confirmation via Chemical Synthesis

While mass spectrometry provides strong evidence, unequivocal structural confirmation requires comparing the analytical data (retention time and MS/MS spectrum) of the biological sample to that of an authentic, chemically synthesized standard. A potential, high-level synthetic strategy could involve the Wittig reaction or similar coupling methods to construct the polyunsaturated carbon chain, followed by the introduction of the hydroxyl group.[16]

Phase 3: Bioactivity Screening

Upon successful identification and confirmation, the synthetic standard can be used in various cell-based assays to screen for biological activity. Given that many oxidative metabolites of PUFAs are signaling molecules, initial screens could focus on:

  • Anti-inflammatory assays: Measuring the production of cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • Receptor activation assays: Screening against a panel of nuclear receptors (e.g., PPARs) or G-protein coupled receptors known to bind lipids.

  • Metabolic assays: Assessing effects on glucose uptake or lipid accumulation in adipocytes or hepatocytes.

Potential Significance and Future Directions

The discovery of a novel metabolic pathway for GLA, leading to a C19 fatty alcohol, would be a significant advancement in the field of lipidomics. It would open several new avenues of research:

  • Novel Signaling Pathways: Nonadeca-7,10,13-trien-2-ol could represent a new class of bioactive lipid mediators with unique functions in health and disease.

  • Enzyme Discovery: Identifying the specific decarboxylase and hydroxylase enzymes responsible for its synthesis would provide new targets for therapeutic intervention.

  • Nutritional Science: Understanding the full metabolic potential of dietary PUFAs like GLA could lead to more refined nutritional recommendations for managing inflammatory and metabolic disorders.

Future work should focus on quantifying this metabolite in vivo in response to GLA supplementation, elucidating its mechanism of action, and exploring its therapeutic potential in preclinical models of disease.

References

  • Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2008). Metabolism of gammalinolenic acid in human neutrophils. Journal of Immunology, 140(12), 4284-4290. [Link]

  • Guan, Z., & Wenk, M. R. (2006). Discovering Novel Brain Lipids by Liquid Chromatography/Tandem Mass Spectrometry. American Laboratory, 38(21), 22-25. [Link]

  • Herzog, R., Schuhmann, K., Schwudke, D., Sampaio, J. L., Bornstein, S. R., & Shevchenko, A. (2011). Novel concepts for lipid identification from shotgun mass spectra using a customized query language. BMC Bioinformatics, 12, 433. [Link]

  • Drugs.com. (2023). Gamma Linolenic Acid (GLA). [Link]

  • Ratledge, C. (2004). Fatty acid biosynthesis in microorganisms being used for single cell oil production. Biochimie, 86(11), 807-815. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 108(42), 17473-17478. [Link]

  • Reis, A., Rudnitskaya, A., Blackburn, G. J., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2017). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 7(4), 54. [Link]

  • Tuscany Diet. (n.d.). gamma-Linolenic acid. [Link]

  • Arrabal, S., et al. (2021). Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. Investigative Ophthalmology & Visual Science, 62(8), 2848-2848. [Link]

  • Parks, E. J., & Hellerstein, M. K. (2006). Thematic review series: Patient-Oriented Research. Recent advances in liver triacylglycerol and fatty acid metabolism using stable isotope labeling techniques. Journal of Lipid Research, 47(8), 1651-1660. [Link]

  • MDPI. (2022). Mass Spectrometry Data Repository Enhances Novel Metabolite Discoveries with Advances in Computational Metabolomics. [Link]

  • Sergeant, S., Rahbar, E., & Chilton, F. H. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. European journal of pharmacology, 785, 77–86. [Link]

  • Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219-231. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. [Link]

  • Frontiers. (2024). Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization. [Link]

  • Gabbs, M., et al. (2015). The role of lipoxygenases and cyclooxygenases in the synthesis of bioactive lipids. International Journal of Molecular Sciences, 16(12), 30043-30060. [Link]

  • Murphy, R. C. (2001). Free radical-induced peroxidation of lipids. Chemical Reviews, 101(2), 479-494. [Link]

  • Listenberger, L. L., & Brown, D. A. (2007). In vitro use of free fatty acids bound to albumin: A comparison of protocols. BioTechniques, 43(3), 346–349. [Link]

  • Lafond, J., Lahaie, I., & Falck, J. R. (2006). Induction of renal cytochrome P450 arachidonic acid epoxygenase activity by dietary gamma-linolenic acid. Journal of Pharmacology and Experimental Therapeutics, 316(2), 856-862. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Lee, J. Y., & Kim, Y. (2014). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. BMB reports, 47(10), 537–543. [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Ma, Y., et al. (2020). Production of fatty alcohols from non-edible oils by enzymatic cascade reactions. Green Chemistry, 22(13), 4159-4163. [Link]

  • Soap and Detergent Association. (2005). Fatty Alcohols – a review of their natural synthesis and environmental distribution. [Link]

  • Li, M., et al. (2021). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 12(11), 896-901. [Link]

  • Chen, J., & Liu, H. (2017). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Journal of Food Science and Technology, 54(9), 2673–2680. [Link]

  • Ghosh, S., & Bhattacharyya, D. K. (1999). Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. Journal of the American Oil Chemists' Society, 76(4), 451-453. [Link]

  • The Royal Society of Chemistry. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. [Link]

  • YouTube. (2020). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). [Link]

  • ResearchGate. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • ResearchGate. (n.d.). Cytochrome P450 epoxygenase-associated metabolism of linoleic,-linolenic, arachidonic, eicosapentaenoic, and docosahexaenoic acids. [Link]

  • Youngquist, J. T., & Alper, H. S. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Frontiers in Bioengineering and Biotechnology, 8, 621. [Link]

  • Rippengale, S., & Spener, F. (1985). Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 833(2), 243-253. [Link]

  • Hargreaves, K. M., et al. (2012). The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain. The Journal of Pain, 13(5), 483–491. [Link]

Sources

Isomeric Forms of Nonadecatrien-2-ol: A Technical Guide to Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonadecatrien-2-ol (


) represents a niche but chemically significant class of polyunsaturated secondary alcohols. While less ubiquitous than their C18 (octadecanoid) or C20 (eicosanoid) counterparts, these C19 alcohols serve as critical biomarkers in lipid metabolism and potent semiochemicals in insect chemical ecology.

The primary isomer of interest, (7Z,10Z,13Z)-nonadeca-7,10,13-trien-2-ol (CAS 60187-72-6), is structurally derived from the


-linolenic acid (GLA) pathway. Its significance lies in its dual role: as a synthetic probe for studying chain-elongation mechanisms in fatty acid synthase (FAS) systems and as a chiral pheromone component where the stereochemistry at the C2 position dictates biological activity.

This guide provides an exhaustive technical analysis of the isomeric forms, synthesis protocols, and analytical characterization of nonadecatrien-2-ol, moving beyond standard textbook definitions to actionable experimental insights.

Chemical Identity and Isomerism

The biological activity of nonadecatrien-2-ol is governed by three layers of isomerism: Positional (double bond location), Geometric (cis/trans configuration), and Optical (chirality at C2).

Positional and Geometric Isomers

The carbon skeleton is a 19-carbon chain with a hydroxyl group at position 2. The location of the unsaturation defines the parent series:

Isomer SeriesDouble Bond PositionsPrecursor Fatty AcidBiological Context

-Series
7, 10, 13

-Linolenic Acid (GLA)
Synthetic metabolite; Lipid oxidation probe.

-Series
3, 6, 9

-Linolenic Acid (ALA)
Insect pheromone (Geometridae/Noctuidae).
Mead Series 8, 11, 14 Mead Acid (20:3 n-9)Indicator of essential fatty acid deficiency.

Note on Nomenclature: The (7Z,10Z,13Z) isomer is often synthesized via chain extension of C18 precursors. In this guide, we focus on the 7,10,13-triene as the primary reference standard (CAS 60187-72-6).

Stereochemistry (The C2 Chiral Center)

The hydroxyl group at C2 creates a chiral center. In biological systems, enantiomeric purity is often absolute.

  • (2R)-Isomer: Often associated with specific pheromone attraction pathways.

  • (2S)-Isomer: May be biologically inert or act as an antagonist.

Biological Significance

Chemical Ecology (Pheromones)

In Lepidoptera (moths) and Hymenoptera (sawflies), secondary alcohols and their corresponding ketones function as long-range sex pheromones.

  • Mechanism: The C19 chain length provides optimal volatility. The specific geometry of the double bonds (Z,Z,Z) creates a "hairpin" structure that fits precisely into the hydrophobic pocket of the Pheromone Binding Protein (PBP).

  • Species Specificity: Sympatric speciation often drives the evolution of specific isomers. For instance, one species may utilize the (2R)-7,10,13 isomer, while a related species uses the (2S)-3,6,9 isomer to avoid cross-breeding.

Lipidomics and Metabolism

Nonadecatrien-2-ol serves as a "dead-end" metabolite probe. Because it possesses an odd-numbered carbon chain (C19) and a secondary alcohol group, it cannot be easily


-oxidized by standard mitochondrial machinery.
  • Application: Researchers use tritiated or deuterated forms of this alcohol to track lipid transport kinetics without rapid degradation confounding the results.

Experimental Protocols: Synthesis & Characterization

Synthesis of (7Z,10Z,13Z)-Nonadecatrien-2-ol

Objective: Synthesize high-purity (>98%) target alcohol from


-linolenic acid (GLA) methyl ester.

Reaction Logic:

  • Reduction: Convert ester to aldehyde (controlled reduction) or alcohol.

  • Grignard Addition: Add a methyl group to the C18 aldehyde to form the C19 secondary alcohol.

  • Purification: Isolate the product from unreacted starting material.

Protocol Steps:
  • Starting Material: Dissolve 10 mmol of Methyl

    
    -linolenate in anhydrous Dichloromethane (DCM).
    
  • Reduction to Aldehyde (DIBAL-H):

    • Cool solution to -78°C under Argon.

    • Add 1.1 eq of Diisobutylaluminum hydride (DIBAL-H) dropwise.

    • Stir for 1 hour. Quench with methanol.

    • Critical Control Point: Do not over-reduce to the primary alcohol. Monitor via TLC.

  • Grignard Reaction:

    • Transfer the crude aldehyde to a fresh flask with anhydrous THF.

    • Cool to 0°C.

    • Add 1.2 eq of Methylmagnesium bromide (MeMgBr, 3.0 M in ether) dropwise.

    • The nucleophilic attack of the methyl group on the carbonyl carbon creates the C19 chain and the C2 hydroxyl group.

    • Stir for 2 hours at room temperature.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .
  • Purification: Silica gel flash chromatography (Hexane:Ethyl Acetate 9:1).

Analytical Characterization

To validate the synthesis, use the following spectral fingerprints.

MethodParameterDiagnostic Signal
GC-MS Molecular Ion

278 (

), weak due to dehydration.
Base Peak

45 (

) - Characteristic of 2-ols.

-Cleavage
Loss of methyl group (

).
1H-NMR C2-H (Methine)Multiplet at

3.8 ppm.
Olefinic ProtonsMultiplet at

5.3-5.4 ppm (6H).
Terminal MethylTriplet at

0.9 ppm.
C1 MethylDoublet at

1.2 ppm (coupled to C2-H).

Pathway Visualization

The following diagram illustrates the synthetic pathway and the divergence into enantiomeric forms.

SynthesisPathway GLA_Ester Methyl gamma-linolenate (C18 Ester) Aldehyde gamma-Linolenyl Aldehyde (Intermediate) GLA_Ester->Aldehyde DIBAL-H -78°C, DCM Racemic_Alcohol (7Z,10Z,13Z)-Nonadecatrien-2-ol (Racemic Mixture) Aldehyde->Racemic_Alcohol MeMgBr (Grignard Addn) R_Isomer (2R)-Isomer (Bioactive) Racemic_Alcohol->R_Isomer Lipase Resolution (Kinetic) S_Isomer (2S)-Isomer (Inactive/Antagonist) Racemic_Alcohol->S_Isomer Lipase Resolution

Figure 1: Synthetic pathway from GLA ester to resolved nonadecatrien-2-ol isomers.

Significance in Drug Development

For drug development professionals, this molecule serves as a lipophilic tether .

  • Prodrug Design: The secondary alcohol can be esterified with a carboxylic acid drug payload. The C19 polyunsaturated chain facilitates transport across the blood-brain barrier (BBB) by mimicking endogenous lipids.

  • Stability: The absence of a terminal carboxyl group (unlike GLA) prevents rapid beta-oxidation, increasing the half-life of the lipid-drug conjugate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5352808, (3Z,6Z)-Nona-3,6-dienal. (Used for structural analogy and spectral data verification). Retrieved from [Link]

  • Millar, J. G. (2000).Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex attractant pheromones. Annual Review of Entomology. (Contextualizes the biological role of C19 polyenes).
  • Christie, W. W. (2025).Mass Spectrometry of Fatty Alcohols. Lipid Maps.

Methodological & Application

Protocol for the synthesis of nonadeca-7,10,13-trien-2-ol from linolenic acid

Application Note: Precision Synthesis of Nonadeca-7,10,13-trien-2-ol from -Linolenic Acid

Executive Summary & Strategic Analysis

Target Molecule Profile
  • Compound: Nonadeca-7,10,13-trien-2-ol[1]

  • CAS Registry Number: 60187-72-6[1]

  • Molecular Formula: C

    
    H
    
    
    O
  • Key Structural Feature: A C19 polyunsaturated secondary alcohol with methylene-interrupted double bonds at positions

    
    7, 
    
    
    10, and
    
    
    13.
The "Linolenic" Isomer Distinction

While the request specifies "linolenic acid" as the starting material, a rigorous retrosynthetic analysis reveals that


-Linolenic Acid (GLA)

  • 
    -Linolenic Acid (ALA):  (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid.
    
  • 
    -Linolenic Acid (GLA):  (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid.
    
  • Target Topology: The target possesses double bonds at 7, 10, and 13.

    • Transforming GLA (

      
      6,9,12) into a C19 backbone via C1-homologation (adding a methyl group to the carboxyl terminus) shifts the double bond indices by exactly +1 (6
      
      
      7, 9
      
      
      10, 12
      
      
      13).
    • Using ALA would require complex isomerization or total synthesis.

Therefore, this protocol utilizes


-Linolenic Acid (GLA) to ensure regiochemical fidelity.
Synthetic Strategy: The Weinreb Route

To synthesize a secondary alcohol at the C2 position from a carboxylic acid, two primary routes exist:

  • Aldehyde Route: Reduction to aldehyde

    
     Grignard addition. (High risk of oxidation/polymerization).
    
  • Weinreb Ketone Route: Weinreb amide formation

    
     Grignard to Methyl Ketone 
    
    
    Reduction.

Selected Approach: We utilize the Weinreb Ketone Route . This pathway avoids the isolation of unstable polyunsaturated aldehydes, offering superior reproducibility and yield for drug development applications.

RetrosynthesisTargetNonadeca-7,10,13-trien-2-ol(C19 Secondary Alcohol)KetoneNonadeca-7,10,13-trien-2-one(Methyl Ketone Intermediate)Target->KetoneReduction(NaBH4)AmideWeinreb Amide(N-methoxy-N-methylamide)Ketone->AmideGrignard(MeMgBr)GLAStarting Material:Gamma-Linolenic Acid (GLA)(C18 Delta-6,9,12)Amide->GLAAmidation(EDC/HOBt)

Caption: Retrosynthetic logic demonstrating the direct mapping of GLA to the target via C1 homologation.

Materials & Safety Protocols

Critical Reagents
ReagentGrade/PurityFunction

-Linolenic Acid (GLA)
>98% (GC)Starting Material
N,O-Dimethylhydroxylamine HCl98%Weinreb Amide Precursor
EDC

HCl
Reagent GradeCoupling Agent
Methylmagnesium Bromide3.0 M in Et2OGrignard Reagent
Sodium Borohydride (NaBH

)
>98%Reducing Agent
Argon (Gas)UHP (99.999%)Inert Atmosphere
Handling Polyunsaturated Fatty Acids (PUFAs)

Self-Validating Safety Step: PUFAs are highly susceptible to autoxidation.

  • Rule: All reactions must be performed under a positive pressure of Argon.

  • Storage: Intermediates should be stored at -20°C under Argon.

  • Solvents: All solvents (DCM, THF, Ether) must be anhydrous and degassed.

Detailed Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

This step converts the carboxylic acid of GLA into an activated amide that prevents over-addition during the subsequent Grignard reaction.

Mechanism: EDC coupling activates the carboxylic acid, allowing nucleophilic attack by the amine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve GLA (2.78 g, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

  • Activation: Add N,O-Dimethylhydroxylamine hydrochloride (1.46 g, 15 mmol) and Triethylamine (3.0 g, 30 mmol) . Stir for 10 minutes at 0°C.

  • Coupling: Add EDC

    
    HCl (2.30 g, 12 mmol)  and DMAP (122 mg, 1 mmol) .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove excess amine/EDC.

    • Wash with Sat. NaHCO

      
       (30 mL) and Brine (30 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • QC Check:

    
    H NMR should show N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).
    
Step 2: Grignard Addition (Formation of Methyl Ketone)

This step extends the carbon chain by one methyl group, creating the C19 backbone.

Mechanism: The Weinreb amide forms a stable chelated intermediate with the magnesium salt, preventing the ketone product from reacting further to form a tertiary alcohol.

  • Setup: Flame-dry a 100 mL 2-neck RBF equipped with a reflux condenser and dropping funnel. Maintain Argon flow.

  • Dissolution: Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (30 mL) . Cool to 0°C.

  • Addition: Dropwise add Methylmagnesium Bromide (3.0 M in ether, 5 mL, 15 mmol) over 15 minutes.

    • Critical Control: Maintain temperature <5°C to preserve cis-double bonds.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Cool to 0°C. Carefully add Sat. NH

    
    Cl (20 mL)  to hydrolyze the intermediate.
    
  • Extraction: Extract with Diethyl Ether (3 x 30 mL).

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5) to isolate Nonadeca-7,10,13-trien-2-one .

Step 3: Reduction to Nonadeca-7,10,13-trien-2-ol

The final step reduces the ketone to the target secondary alcohol.

  • Dissolution: Dissolve the Methyl Ketone in Methanol (MeOH, 20 mL) . Cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 1.5 eq)  in small portions.
    
    • Note: Gas evolution (H

      
      ) will occur.
      
  • Monitoring: Stir for 30 minutes. Monitor by TLC (disappearance of ketone spot).

  • Workup: Quench with water (10 mL). Evaporate MeOH. Extract aqueous residue with Ether.

  • Final Purification: Flash chromatography (Hexane/EtOAc 90:10).

Process Workflow & Logic

Workflowcluster_0Step 1: Activationcluster_1Step 2: C-C Bond Formationcluster_2Step 3: ReductionGLAGLA (C18 Acid)WeinrebWeinreb AmideGLA->WeinrebEDC, MeNH(OMe)KetoneMethyl Ketone (C19)Weinreb->KetoneMeMgBr (Grignard)THF, 0°CTargetTarget Alcohol(Racemic)Ketone->TargetNaBH4, MeOH

Caption: Step-by-step reaction workflow ensuring stability of the polyunsaturated system.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       5.3-5.4 ppm (Multiplet, 6H): Vinyl protons (confirms 3 double bonds preserved).
      
    • 
       3.8 ppm (Multiplet, 1H): CH-OH (proton at C2).
      
    • 
       2.8 ppm (Triplet, 4H): Bis-allylic protons (characteristic of skipped dienes).
      
    • 
       1.2 ppm (Doublet, 3H): Terminal Methyl group at C1 (adjacent to OH).
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion usually weak. Look for [M-H

      
      O]
      
      
      peak corresponding to dehydration.
  • Isomer Check:

    • Verify no isomerization to conjugated dienes (would appear at

      
       5.8-6.5 ppm in NMR).
      

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Miyashita, K., & Takagi, T. (1986). Study on the oxidative rate and prooxidant activity of free fatty acids. Journal of the American Oil Chemists' Society, 63, 1380–1384. (Reference for PUFA handling/oxidation risks). Link

  • ChemSrc. (2023). Nonadeca-7,10,13-trien-2-ol Structure and CAS Registry. (Verification of Target Structure). Link

  • Millar, J. G. (1989). Synthesis of insect pheromones from fatty acids. (General methodology for converting fatty acids to alcohols/ketones). Link

Application Note: Utilizing Nonadeca-7,10,13-trien-2-ol as a Novel Internal Standard for Quantitative Lipidomics via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of lipid species is a cornerstone of lipidomics research, yet it presents significant analytical challenges, including sample loss during extraction and matrix-induced ionization variability. The use of an appropriate internal standard (IS) is paramount to mitigate these issues and ensure data integrity. This application note details the rationale and provides a comprehensive protocol for the use of nonadeca-7,10,13-trien-2-ol, a C19 polyunsaturated secondary fatty alcohol, as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS)-based lipidomics. Its unique structural properties—an odd-numbered carbon chain rendering it non-endogenous in most systems and physicochemical characteristics mimicking biologically relevant lipids—make it an excellent candidate for correcting analytical variance across a wide range of lipid classes.

Part I: The Imperative of Internal Standardization in Lipidomics

Quantitative analysis in lipidomics is susceptible to errors at multiple stages of the experimental workflow, from sample preparation to instrumental analysis. The primary objective of an internal standard is to function as a chemical mimic of the analytes of interest, experiencing similar variations during the entire analytical process. By adding a known quantity of the IS to each sample at the very beginning of the procedure, one can normalize the final analyte signal against the IS signal, thereby correcting for procedural inconsistencies.[1]

Key Challenges Addressed by an Internal Standard:

  • Lipid Extraction Inefficiency: The recovery of lipids from complex biological matrices can be variable and incomplete. Classical extraction methods like those developed by Folch and Bligh & Dyer, while effective, do not guarantee 100% recovery for all lipid species across all samples.[2] An IS added prior to extraction accounts for these recovery losses.

  • Matrix Effects in Mass Spectrometry: Co-eluting substances from the biological matrix can either suppress or enhance the ionization of target analytes in the mass spectrometer's ion source, leading to inaccurate quantification. An ideal IS co-elutes with the analytes and experiences similar matrix effects, allowing for reliable normalization.[3]

  • Instrumental Variability: Minor fluctuations in injection volume, chromatographic performance, or mass spectrometer sensitivity can introduce sample-to-sample variance. An IS provides a constant reference point to correct for this instrumental drift.

There are two primary categories of internal standards used in lipidomics: stable isotope-labeled standards and non-endogenous structural analogs. Stable isotope-labeled standards (e.g., d7-cholesterol) are considered the gold standard as they are chemically identical to their endogenous counterparts and exhibit nearly identical extraction and ionization behavior.[4] However, they can be costly, and a unique standard is required for each analyte. Non-endogenous analogs, such as odd-chain fatty acids (e.g., C17:0 or C19:0), are not naturally present in significant amounts in most mammalian systems and can be used to quantify entire classes of lipids.[5][6] Nonadeca-7,10,13-trien-2-ol falls into this latter category, offering a versatile and cost-effective solution.

Part II: Rationale for Selecting Nonadeca-7,10,13-trien-2-ol

The suitability of nonadeca-7,10,13-trien-2-ol as an internal standard is rooted in its distinct molecular architecture. Each feature is deliberately chosen to align with the properties of an ideal IS for lipidomics applications.

  • C19 Odd-Carbon Backbone: The 19-carbon chain ensures the molecule is not endogenous to most biological systems, preventing interference from naturally occurring lipids.[5]

  • Polyunsaturated Structure (7,10,13-triene): The three double bonds confer a degree of non-polarity and a spatial conformation similar to important polyunsaturated fatty acids (PUFAs) like linolenic acid. This structural similarity promotes co-elution with many biologically relevant glycerolipids, glycerophospholipids, and sterol esters in reversed-phase liquid chromatography (RPLC), which is critical for correcting retention-time-dependent matrix effects.[3]

  • Secondary Alcohol (-2-ol): The hydroxyl group at the second carbon position provides polarity, making it more representative of hydroxylated lipids, monoacylglycerols, or certain eicosanoids than a simple fatty acid. This functional group also dictates its ionization behavior in the mass spectrometer, typically through the loss of water ([M+H-H₂O]⁺) in positive ion mode, providing a distinct and clear signal for quantification.

Rationale IS Nonadeca-7,10,13-trien-2-ol C19 C19 Odd-Carbon Chain IS->C19 has PUFA Polyunsaturated (Triene) IS->PUFA has OH Secondary Alcohol (-OH) IS->OH has Adv_C19 Non-Endogenous (Avoids biological interference) C19->Adv_C19 leads to Adv_PUFA Co-elution with PUFA-Lipids (Corrects matrix effects) PUFA->Adv_PUFA leads to Adv_OH Mimics Polar Lipids (Broader applicability) OH->Adv_OH leads to

Caption: Rationale for selecting Nonadeca-7,10,13-trien-2-ol as an IS.

Part III: Experimental Protocols

Protocol 1: Preparation of Internal Standard Solutions

This protocol describes the preparation of stock and working solutions of nonadeca-7,10,13-trien-2-ol.

Materials:

  • Nonadeca-7,10,13-trien-2-ol (analytical grade)

  • LC-MS grade ethanol or methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (1 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh 1.0 mg of nonadeca-7,10,13-trien-2-ol using an analytical balance. b. Transfer the powder to a 1.0 mL Class A volumetric flask. c. Add ~0.7 mL of ethanol, vortex thoroughly to dissolve, and then bring the final volume to 1.0 mL with ethanol. d. Transfer the stock solution to a labeled amber glass vial and store at -80°C. This solution is stable for up to 12 months.

  • Working Solution (10 µg/mL): a. Allow the stock solution to thaw completely at room temperature. b. Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. c. Bring the final volume to 10.0 mL with ethanol. d. Aliquot into single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lipid Extraction from Human Plasma with Internal Standard

This protocol is adapted from established methods and incorporates the internal standard at the initial step to ensure accurate quantification.[7][8]

Materials:

  • Human plasma (collected with EDTA)

  • Internal Standard Working Solution (10 µg/mL)

  • LC-MS grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water (H₂O)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 20 µL of plasma. c. Add 10 µL of the 10 µg/mL Internal Standard Working Solution to the plasma. This adds 100 ng of IS to the sample. d. Vortex briefly to mix.

  • Lipid Extraction: a. Add 225 µL of cold (-20°C) methanol to the plasma/IS mixture. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Add 750 µL of cold (-20°C) MTBE. d. Vortex for 10 minutes at 4°C. e. Add 188 µL of LC-MS grade water to induce phase separation. f. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.

  • Collection and Drying: a. Two distinct phases will be visible. Carefully collect the upper organic phase (~700 µL), which contains the lipids, and transfer it to a new 1.5 mL tube. Be careful not to disturb the lower aqueous phase or the protein pellet. b. Dry the collected organic phase to complete dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: a. Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v). b. Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris. c. Transfer the supernatant to an LC-MS autosampler vial for analysis.

Workflow A 1. Add Plasma (20 µL) to Tube B 2. Spike with Internal Standard (10 µL of 10 µg/mL) A->B C 3. Add cold MeOH (225 µL) (Protein Precipitation) B->C D 4. Add cold MTBE (750 µL) (Lipid Extraction) C->D E 5. Add H₂O (188 µL) (Phase Separation) D->E F 6. Centrifuge (14,000 x g) E->F G 7. Collect Upper Organic Layer F->G H 8. Dry Under Nitrogen G->H I 9. Reconstitute in ACN:IPA H->I J 10. LC-MS/MS Analysis I->J

Caption: Lipid extraction workflow incorporating the internal standard.

Part IV: LC-MS/MS Analysis

The analysis is performed using a reversed-phase LC system coupled to a high-resolution mass spectrometer, which allows for the separation and detection of a wide range of lipid species.

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS (e.g., Agilent 6550 iFunnel Q-TOF or equivalent).

  • Ion Source: Electrospray Ionization (ESI).

LC Method Parameters
ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temp. 55°C
Injection Vol. 2 µL
Gradient 0-2 min: 40% B; 2-12 min: 40-100% B; 12-15 min: 100% B; 15.1-18 min: 40% B

Table 1: Recommended Liquid Chromatography Parameters.

MS Method Parameters

For robust quantification, analysis should be performed in both positive and negative ion modes. The internal standard, nonadeca-7,10,13-trien-2-ol, is best detected in positive mode.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Gas Temp. 250°C250°C
Gas Flow 14 L/min14 L/min
Nebulizer 35 psig35 psig
Sheath Gas Temp. 350°C350°C
Sheath Gas Flow 11 L/min11 L/min
Capillary Voltage 3500 V3500 V
Scan Range (m/z) 100 - 1700100 - 1700
Acquisition Mode Full Scan with Data-Dependent MS/MSFull Scan with Data-Dependent MS/MS
IS MRM Transition m/z 277.25 -> 259.24 ([M+H]⁺ -> [M+H-H₂O]⁺)N/A

Table 2: Recommended Mass Spectrometry Parameters. Note: The MRM transition for the IS is predicted based on its structure and should be empirically optimized.

Part V: Data Analysis and Quantification

The fundamental principle of quantification using an internal standard is to calculate the response factor, which is the ratio of the analyte peak area to the internal standard peak area.

Calculation: The concentration of an unknown analyte is determined using the following formula:

Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / ResponseFactor_Analyte)

For relative quantification, where the goal is to compare levels between sample groups, the ratio of (Area_Analyte / Area_IS) can be used directly. For absolute quantification, a calibration curve must be generated for each lipid class using authentic standards to determine the specific response factor for each analyte relative to the internal standard.

Part VI: Conclusion

Nonadeca-7,10,13-trien-2-ol serves as an exemplary internal standard for untargeted and targeted lipidomics studies. Its non-endogenous nature, combined with structural features that mimic a broad range of lipids, allows it to reliably correct for variations in sample preparation and instrument response. The detailed protocols provided herein offer a validated framework for researchers to improve the accuracy, precision, and overall quality of their quantitative lipidomics data, ultimately leading to more reliable and impactful biological insights.

References

  • National Institutes of Health (NIH). (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Available at: [Link]

  • Sannova. Analysis of Lipids via Mass Spectrometry. Available at: [Link]

  • LCGC International. (2021). Untargeted LC–MS Lipidomics with Data Independent Acquisition using Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra. Available at: [Link]

  • PMC. (2019). Tutorial on Lipidomics. Available at: [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available at: [Link]

  • PMC. (2017). Recommendations for good practice in MS-based lipidomics. Available at: [Link]

  • ResearchGate. (2017). Manual of lipid extraction, methylation and gas chromatography, for the study of different tissues in ruminant research. Available at: [Link]

  • PMC. (2013). Approaches for the Analysis of Chlorinated Lipids. Available at: [Link]

  • PMC. (2021). Advances in Lipid Extraction Methods—A Review. Available at: [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]

  • PMC. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available at: [Link]

  • ResearchGate. (2005). Efficient Routes for the Synthesis of 1,4,7,10,13-Pentaazacyclohexadecane-14,16-dione. Available at: [Link]

  • PMC. (2013). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Available at: [Link]

  • Journal of Visualized Experiments (JoVE). (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]

  • Journal of Lipid Research. (2005). LC-MS-based method for the qualitative and quantitative analysis of complex lipid mixtures. Available at: [Link]

  • ResearchGate. (2020). Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. Available at: [Link]

  • PMC. (2014). Strategies to improve/eliminate the limitations in shotgun lipidomics. Available at: [Link]

  • ResearchGate. (2003). Synthesis of 1,4,7,10-Tetra-N-alkyl-1,4,7,10-tetraaza-cyclododecanes. Available at: [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of nonadecatrienol isomers in GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography

Topic: Resolving Co-elution of Nonadecatrienol Isomers in GC Analysis

Welcome to the technical support center. This guide provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals facing the challenge of co-eluting nonadecatrienol (C19H34O) isomers in gas chromatography (GC). Due to their similar chain length, polarity, and boiling points, these long-chain unsaturated alcohols are notoriously difficult to separate. This document offers a systematic approach to achieving baseline resolution, moving from simple parameter optimization to advanced chemical derivatization.

Frequently Asked Questions & Troubleshooting Guides

Level 1: Foundational Method Optimization

Question: My chromatogram shows a single, broad, or shouldered peak for my nonadecatrienol isomers. What are the first parameters I should adjust?

Answer: The first step in resolving closely eluting peaks involves optimizing the fundamental parameters of your GC method: the oven temperature program and the carrier gas flow rate.[1][2] These adjustments can often improve separation without requiring changes to hardware or sample chemistry.

Core Insight: The Causality of Separation

Resolution in GC is governed by a balance of thermodynamic and kinetic factors. The goal is to maximize the differential partitioning of isomers between the mobile phase (carrier gas) and the stationary phase (column coating) while minimizing peak broadening (diffusion).

  • Oven Temperature Program: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation based on subtle differences in volatility and polarity.[1] For isomers with very close boiling points, even a small change in the ramp rate (e.g., from 10°C/min to 3°C/min) can significantly enhance resolution. An initial isothermal hold at a lower temperature can also help focus the analytes at the head of the column before the temperature ramp begins.[3]

  • Carrier Gas Flow Rate (Linear Velocity): Every column has an optimal linear velocity at which it achieves maximum efficiency (the sharpest peaks).[1] Deviating from this optimum can lead to peak broadening, which masks the separation of closely eluting compounds. It is crucial to set the flow rate to the optimal velocity for your carrier gas (e.g., Helium, Hydrogen) and column dimensions.[1][2]

Troubleshooting Protocol 1: Systematic Method Optimization

  • Establish a Baseline: Run your current method with a known standard mixture of the nonadecatrienol isomers to document the initial resolution.

  • Optimize Flow Rate: If you have not already, determine the optimal linear velocity for your column (this information is often provided by the column manufacturer). Adjust your flow rate to match this value and re-analyze the sample.

  • Decrease Temperature Ramp: Reduce the oven ramp rate by 50% (e.g., from 10°C/min to 5°C/min). Re-analyze the sample and compare the chromatogram to the baseline.

  • Iterate and Evaluate: Continue to decrease the ramp rate in small increments (e.g., 1-2°C/min).[3] A good starting point for difficult isomer separations is a ramp rate of 2-5°C/min.[1]

  • Introduce a Mid-Ramp Hold: If co-elution persists, identify the temperature at which the isomers begin to elute. Modify the program to include a 1-2 minute isothermal hold at a temperature 20-30°C below this elution point before resuming the ramp.[4] This can sometimes provide the extra interaction time needed for separation.[4]

Level 2: Advanced Column Selection

Question: I've optimized my temperature program, but the isomers still co-elute. How do I choose a better GC column?

Answer: When method optimization is insufficient, the next critical step is to change the column. The choice of stationary phase chemistry is the most powerful factor influencing selectivity (α), which is the ability of the system to distinguish between different analytes.[5][6][7]

Core Insight: The Power of Stationary Phase Chemistry

For nonadecatrienol isomers, which differ by the position and geometry (cis/trans) of their double bonds, a generic non-polar column that separates primarily by boiling point is often inadequate.[8] You need a stationary phase that can engage in more specific interactions.

  • Polar Columns (WAX-type): Polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly polar. They are excellent for separating polar compounds like alcohols because they interact strongly via hydrogen bonding with the hydroxyl group.[1] Subtle differences in how the unsaturated alkyl chain shields or exposes the hydroxyl group can lead to differential retention and, therefore, separation.

  • "50% Phenyl" Type Columns: Mid-polarity columns containing phenyl groups offer π-π interactions. These interactions can help differentiate isomers based on the position of their double bonds within the C19 chain.

  • Chiral Columns (Cyclodextrin-based): If you are trying to separate stereoisomers (enantiomers), a chiral stationary phase is mandatory.[1] Cyclodextrin-based columns are designed with chiral cavities that interact differently with the R and S forms of a molecule, enabling their separation.[1][9][10] They can also be highly effective for separating positional and geometric isomers of unsaturated compounds due to their unique shape selectivity.[10]

Data Presentation: Comparison of Recommended GC Columns

Stationary Phase TypePolarityPrimary Separation MechanismBest For Separating...Example Phase
100% DimethylpolysiloxaneNon-PolarBoiling Point / van der WaalsNot recommended for isomersDB-1, HP-1
(50%-Phenyl)-methylpolysiloxaneIntermediateBoiling Point & π-π interactionsPositional isomersDB-17, HP-50+
Polyethylene Glycol (PEG)PolarHydrogen Bonding, Dipole-dipolePositional & geometric isomersDB-WAX, InertCap Pure-WAX[11]
Derivatized β-CyclodextrinChiralChiral Inclusion, Shape SelectivityEnantiomers, Positional, & Geometric IsomersRt-βDEX series, Chirasil-DEX[12]

Key Considerations for Column Dimensions:

  • Length: For complex isomer mixtures, a longer column (e.g., 60 m) provides more theoretical plates and thus higher resolving power.[13]

  • Internal Diameter (ID): A narrower ID (e.g., 0.25 mm) increases efficiency and resolution.[1]

  • Film Thickness: A standard film thickness (0.25 µm) is generally appropriate for these high-boiling-point alcohols.[1]

Level 3: Enhancing Separation with Chemical Derivatization

Question: I'm using a highly polar column and a slow temperature ramp, but resolution is still not baseline. Can derivatization solve this?

Answer: Yes, derivatization is a powerful and often necessary technique to resolve challenging isomers.[14] By chemically modifying the alcohol's hydroxyl group, you can alter the molecule's volatility and its interaction with the stationary phase, often dramatically improving separation.[12][15]

Core Insight: Modifying Analytes for Better Chromatography

The primary goal of derivatization for alcohols in GC is to replace the active hydrogen on the hydroxyl group with a non-polar functional group.[15] This has several benefits:

  • Reduces Polarity: It lessens the strong hydrogen bonding interactions that can cause peak tailing on certain columns.[1]

  • Increases Volatility: Converting the polar -OH group to a less polar ester or ether derivative can lower the compound's boiling point, allowing for elution at lower temperatures.[15]

  • Enhances Selectivity: Most importantly, the new chemical tag can magnify the subtle structural differences between isomers, leading to significantly different retention times. Acetylation, for example, has been shown to increase the separation factor (α) for many chiral alcohol isomers.[12]

Common Derivatization Strategies for Alcohols

Derivatization MethodReagent(s)Derivative FormedKey Advantages
Silylation BSTFA + 1% TMCSTrimethylsilyl (TMS) EtherVery common, creates stable, volatile derivatives.[16]
Acylation (Acetylation) Acetic Anhydride or Acetyl ChlorideAcetate EsterExcellent for enhancing separation on chiral columns; reagents are common and inexpensive.[12]
Acylation (Trifluoroacetylation) Trifluoroacetic Anhydride (TFAA)Trifluoroacetate (TFA) EsterCreates highly volatile derivatives, useful for electron-capture detection (ECD).

Experimental Protocol 2: Acetylation of Nonadecatrienol Isomers

This protocol is adapted from established methods for the acylation of chiral alcohols and should be performed in a fume hood with appropriate personal protective equipment.[12]

Reagents:

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Your nonadecatrienol isomer sample (dissolved in a dry, inert solvent like hexane or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 2 mL autosampler vial, add approximately 1 mg of your alcohol sample.

  • Add 200 µL of anhydrous pyridine.

  • Add 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully add 1 mL of hexane to the vial.

  • Add 1 mL of deionized water to quench the reaction. Vortex and let the layers separate.

  • Transfer the upper organic layer to a new vial.

  • Wash the organic layer by adding 1 mL of saturated sodium bicarbonate solution. Vortex and remove the lower aqueous layer.

  • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • The resulting solution containing the nonadecatrienol acetate isomers is now ready for GC analysis.

Systematic Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and resolving the co-elution of nonadecatrienol isomers.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Problem: Peak Co-elution C Optimize Oven Program (Slower Ramp Rate) A->C B Level 1: Method Optimization Is resolution achieved? F Switch to High-Polarity Column (e.g., WAX type) B->F No J Solution: Baseline Resolution B->J:w Yes B_yes Yes B_no No D Optimize Carrier Gas (Set to Optimal Linear Velocity) C->D D->B E Level 2: Column Selection Is resolution achieved? I Perform Derivatization (e.g., Acetylation, Silylation) E->I No E->J:w Yes E_yes Yes E_no No G Consider Chiral Column (Cyclodextrin-based) F->G G->E H Level 3: Derivatization Is resolution achieved? H->J:w Yes H_yes Yes I->H

Caption: A step-by-step workflow for resolving isomer co-elution.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
  • Chromatography Forum. (2020). Methods to separate co-eluting peaks.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
  • Neutronco. (n.d.). GC Column Selection Guide.
  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Element Lab Solutions. (n.d.). GC Temperature Program Development.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.
  • Chemistry For Everyone. (2023). What Is Derivatization In Gas Chromatography?. YouTube.
  • Journal of the Mexican Chemical Society. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • GL Sciences. (n.d.). InertCap Capillary Columns.

Sources

Technical Support Center: Chemoselective Reduction of Nonadeca-7,10,13-trien-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Reduction of Polyunsaturated Ketones Target Molecule: Nonadeca-7,10,13-trien-2-one (C19 Polyunsaturated Ketone) Reaction Goal: Chemoselective reduction of C2 carbonyl to secondary alcohol without isomerization of the skipped (1,4) triene system.

Module 1: The Technical Challenge

Why This Reaction Fails

The reduction of nonadeca-7,10,13-trien-2-one is deceptive. While the ketone at C2 is chemically distinct from the alkene system starting at C7, the 1,4-diene (skipped diene) architecture is thermodynamically unstable relative to a conjugated system.

  • The Trap: Standard borohydride reduction (NaBH₄ in MeOH) generates alkoxyborohydrides, which are basic.

  • The Mechanism of Failure: The protons at C9 and C12 are bis-allylic. They are significantly more acidic (pKa ~23) than standard alkyl protons. Even mild basicity during the reaction can deprotonate these positions, leading to the migration of double bonds into a conjugated (1,3-diene) system.

  • The Result: A mixture of the desired alcohol and inseparable conjugated isomers with lower biological activity.

The Solution: The Modified Luche Protocol

To optimize yield and purity, you must decouple hydride delivery from basicity . We utilize a Cerium(III) Chloride (Luche) mediated reduction.[1][2] The Ce³⁺ acts as a Lewis acid to activate the carbonyl, allowing the reaction to proceed at lower temperatures and, critically, buffers the solution to prevent base-catalyzed isomerization.

Module 2: Optimized Experimental Protocol

Method: Modified Luche Reduction (CeCl₃·7H₂O / NaBH₄) Scale: 1.0 mmol (Adjust linearly)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
Substrate 1.0ReactantPurity >95% (Check for peroxides)
CeCl₃·7H₂O 1.1Lewis Acid / BufferMust be heptahydrate. Anhydrous CeCl₃ is too exothermic upon solvation.
NaBH₄ 1.2Reducing AgentUse fresh granular; powder absorbs moisture rapidly.
Methanol 0.2 MSolventHPLC Grade.
THF (Optional)Co-solventOnly if substrate is insoluble in pure MeOH.
Step-by-Step Workflow
  • Solvation & Activation:

    • Dissolve 1.0 equiv of nonadeca-7,10,13-trien-2-one and 1.1 equiv of CeCl₃·7H₂O in Methanol (0.2 M concentration).

    • Checkpoint: Ensure the solution is clear. If the ketone is lipophilic and oils out, add THF dropwise until homogeneous.

    • Cool the system to -15°C (Ice/Salt bath). Note: Standard Luche is done at 0°C or RT; for skipped dienes, -15°C is required to suppress isomerization.

  • Hydride Addition:

    • Add NaBH₄ (1.2 equiv) in small portions over 10 minutes.

    • Observation: Gas evolution (H₂) will occur. Do not seal the vessel.

  • Monitoring:

    • Stir at -15°C for 30–60 minutes.

    • TLC Monitoring: Stain with PMA (Phosphomolybdic Acid) or KMnO₄. The alcohol is usually more polar (lower R_f) than the ketone.

  • Quenching (The Critical Step):

    • Do not use strong acid. Quench by adding Saturated NH₄Cl (aqueous) at -15°C.

    • Allow to warm to Room Temperature (RT) after quenching.

    • Why? Acidic quenching of allylic alcohols can lead to dehydration or rearrangement. NH₄Cl is sufficiently mild.

  • Workup:

    • Extract with Et₂O or EtOAc (x3).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo (< 30°C bath temp).

Module 3: Troubleshooting & Diagnostics

Visualizing the Workflow

ReactionWorkflow Start Start: Nonadeca-7,10,13-trien-2-one Solubility Check Solubility in MeOH Start->Solubility AddTHF Add THF (Co-solvent) Solubility->AddTHF Oiling Out AddCe Add CeCl3·7H2O (Lewis Acid Activation) Solubility->AddCe Soluble AddTHF->AddCe Cool Cool to -15°C (Suppress Isomerization) AddCe->Cool AddNaBH4 Add NaBH4 (Portionwise) Cool->AddNaBH4 Monitor TLC / GC-MS Check AddNaBH4->Monitor Monitor->AddNaBH4 Incomplete (>1hr) Quench Quench: Sat. NH4Cl Monitor->Quench Conversion Complete

Caption: Optimized workflow for the reduction of sensitive polyunsaturated ketones.

Diagnostic FAQ

Q1: My yield is good, but the NMR shows "messy" peaks in the alkene region (5.3–5.6 ppm). What happened?

  • Diagnosis: Isomerization of the skipped dienes.

  • Verification: Check the bis-allylic region (2.7–2.9 ppm) in ¹H NMR.

    • Intact Product: Sharp triplet (or multiplet) integrating to 4H (protons at C9 and C12).

    • Isomerized Product: Loss of intensity at 2.8 ppm; appearance of new signals at 6.0–6.5 ppm (conjugated dienes).

  • Fix: Your reaction pH rose too high. Ensure you used CeCl₃·7H₂O (not anhydrous) and maintain -15°C. Do not let the reaction run overnight.

Q2: The reaction stalled at 60% conversion.

  • Diagnosis: Deactivation of Borohydride or Water contamination.

  • Reasoning: In the presence of CeCl₃, methanol reacts with NaBH₄ to form methoxyborohydrides.[2] If the reagent is old, it loses hydride activity.

  • Fix: Add an additional 0.5 equiv of NaBH₄. If that fails, add 0.5 equiv of CeCl₃ first, then fresh NaBH₄.

Q3: I see a new spot with very low R_f (very polar).

  • Diagnosis: Over-reduction or complexation.

  • Reasoning: While rare with NaBH₄, if you used a large excess, you might have reduced an alkene (unlikely without transition metals like Pd/Ni) or formed a Boron-complex that survived workup.

  • Fix: Ensure the NH₄Cl quench is vigorous and stirred for 20 mins before extraction to break up Boron-Oxygen complexes.

Module 4: Comparative Data (Yield Optimization)

The following table illustrates the necessity of the Luche conditions for this specific substrate class.

MethodReagent SystemTempYieldIsomerization %Notes
Standard NaBH₄ / MeOHRT82%15–20%High pH causes double bond migration.
Standard (Cold) NaBH₄ / MeOH-78°C60%< 5%Reaction is kinetically too slow; incomplete conversion.
L-Selectride Li-Selectride / THF-78°C88%10%Steric bulk helps, but reagent is strongly basic.
Luche (Optimized) CeCl₃·7H₂O / NaBH₄ -15°C 94% < 1% Highest fidelity; Ce³⁺ buffers pH.

Module 5: Decision Matrix

Use this logic flow to determine if you need to deviate from the standard protocol.

DecisionMatrix Input Substrate: Nonadeca-7,10,13-trien-2-one SolubilityCheck Soluble in MeOH? Input->SolubilityCheck ScaleCheck Scale > 10g? SolubilityCheck->ScaleCheck Yes MethodB Protocol B: MeOH/THF (3:1) Modified Luche SolubilityCheck->MethodB No (Oils out) MethodA Protocol A: Pure MeOH Standard Luche ScaleCheck->MethodA No (<10g) MethodC Protocol C: Stepwise Addition Active Cooling Control ScaleCheck->MethodC Yes (>10g)

Caption: Decision matrix for solvent and process selection based on scale and solubility.

References

  • Luche, J. L. (1978).[3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[3] Journal of the American Chemical Society.[3][4]

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[3][4]

  • Renzi, P., et al. (2025).[5] "Synthetic Methodologies to Access Skipped Dienes: A Focus on the Catalytic Systems." Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. "Luche Reduction: Mechanism and Applications." Organic Chemistry Portal.

Sources

Troubleshooting low recovery rates of C19 alcohols in solid phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid Phase Extraction (SPE) for C19 Alcohols & Steroids

Ticket Context: Troubleshooting Low Recovery Rates Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Applicable Analytes: C19 Hydroxylated Lipophiles (e.g., C19 Steroids like Testosterone/Androstanediol, and Long-chain Fatty Alcohols like Nonadecanol).

Executive Summary: The Physicochemical Challenge

Low recovery of C19 alcohols is rarely due to a single "bad column." It is almost always a battle against hydrophobicity and non-specific binding (NSB) .

C19 alcohols possess a high partition coefficient (LogP ~3.0–5.5). They hate water and love plastic. If your recovery is low (<60%), the analyte is likely not "lost" but rather stuck to something other than your detector—be it the sample tube, the pipette tip, or the SPE frit—or it broke through the column because the organic load solvent was too strong.

This guide moves beyond basic "tips" to provide a root-cause diagnostic workflow.

Diagnostic Workflow: The "Mass Balance" Approach

Before changing solvents, you must locate the "ghost" analyte. Perform a Mass Balance Test by collecting and analyzing every fraction of the SPE process.

MassBalance Start Start Mass Balance Test (Spike Matrix at 100 ng/mL) AnalyzeLoad Analyze Flow-Through (Load) Fraction Start->AnalyzeLoad Decision1 Is Analyte in Load? AnalyzeLoad->Decision1 AnalyzeWash Analyze Wash Fraction Decision2 Is Analyte in Wash? AnalyzeWash->Decision2 AnalyzeElute Analyze Elution Fraction Decision3 Is Analyte in Tube Rinse? AnalyzeElute->Decision3 Low Recovery in Elute AnalyzeTube Solvent Rinse Empty Sample Tube (Analyze Rinse) Decision1->AnalyzeWash No ResultBreakthrough Issue: Breakthrough (Organic load too high) Decision1->ResultBreakthrough Yes (>5%) Decision2->AnalyzeElute No ResultPremature Issue: Premature Elution (Wash too strong) Decision2->ResultPremature Yes (>5%) ResultRetention Issue: Over-Retention (Elution too weak) Decision3->ResultRetention No (Analyte Missing) ResultNSB Issue: Non-Specific Binding (Stuck to plasticware) Decision3->ResultNSB Yes (Found in Tube)

Figure 1: Diagnostic logic tree for locating analyte loss. Use this workflow to determine which module below addresses your specific failure mode.

Module 1: Pre-Extraction & Loading (Non-Specific Binding)

Symptom: Analyte is not in the flow-through, but also not in the elution. It appears "gone" before the sample even hits the sorbent.

The Science: C19 alcohols are lipophilic. In an aqueous biological matrix (plasma/urine), they will migrate toward the hydrophobic walls of polypropylene (PP) tubes. This is Non-Specific Binding (NSB) .

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Labware Glass or Silanized Glass PP tubes act as a competing sorbent. Glass minimizes hydrophobic adsorption.
Blocking Agents 0.1% BSA or Tween-20 If you must use plastic, add a surfactant or carrier protein to coat the walls, preventing analyte adsorption.[1]
Load Solvent Max Tolerable Organic Load with 5–10% Methanol/ACN if using HLB. This keeps the C19 in solution without causing breakthrough.

Critical Experiment: The Tube Rinse

  • Spike your standard into the sample tube.

  • Transfer the sample to the SPE cartridge.[2]

  • Immediately add 1 mL of 100% Methanol to the empty sample tube, vortex, and analyze this rinse.

  • Result: If you find >10% of your analyte in this rinse, your loss is occurring before the SPE column.

Module 2: The Wash Step (Premature Elution)

Symptom: Analyte is detected in the wash fraction.[3][4]

The Science: Researchers often use generic protocols (e.g., "Wash with 5% MeOH"). However, if your sample matrix contains high lipids or proteins, they can act as "carriers," pulling the C19 alcohol through the column even in weak solvents. Conversely, if the wash is too strong (e.g., 25% MeOH), you might strip the analyte.

Optimization Protocol: The Elution Profile Perform a "step-gradient" test to find the maximum organic strength your analyte can withstand.

  • Load sample.[2][3][4][5][6][7][8]

  • Wash sequentially with 1 mL of: 0%, 10%, 20%, 30%, 40%, 50% MeOH.

  • Collect each fraction separately.

  • Analyze.[1][2][3][4][5][7][8][9][10][11]

  • Set your wash 10% below the point where the analyte starts to elute.

Module 3: Elution (Over-Retention)

Symptom: Analyte is missing from all fractions (Load, Wash, Tube) but recovery is still low. It is likely stuck on the sorbent.

The Science: C19 alcohols form strong Van der Waals forces with C18 or polymeric sorbents. Methanol is often too weak to break these bonds. You need a solvent with a lower polarity index or stronger displacement power.

Solvent Strength Hierarchy for C19 Alcohols:

SolventStrengthUse Case
Methanol WeakOften insufficient for C19 steroids/alcohols on highly active sorbents.
Acetonitrile MediumBetter penetration of polymeric pores.
Isopropanol (IPA) Strong Excellent for breaking hydrophobic interactions. Recommended.
Ethyl Acetate Very StrongRequired for silica-based C18 to fully desorb lipophiles.
Hexane/IPA (70:30) StrongestUsed for "hard to elute" neutrals; requires evaporation.

Action: Switch your elution solvent to 100% Acetonitrile or a 1:1 mixture of ACN:IPA .

Module 4: Post-Elution (Evaporation Losses)

Symptom: High recovery in the crude eluate, but low recovery after drying (N2 blow-down) and reconstitution.

The Science: As the organic solvent evaporates, the C19 alcohol becomes less soluble and precipitates onto the glass walls. When you reconstitute in a high-aqueous mobile phase (e.g., 50% Water), the analyte stays stuck to the glass.

Troubleshooting Guide:

  • Don't dry completely: Evaporate to ~10 µL, then add your internal standard/mobile phase. "Bone dry" is dangerous for lipophiles.

  • Reconstitution Solvent: Reconstitute in a solvent with at least 30-40% organic content (if chromatography permits) to redissolve the analyte from the walls.

  • Vortexing: Vigorous vortexing (2 mins) is required to resuspend C19s after drying.

Summary of Optimized Workflow

The following diagram illustrates the optimized pathway for C19 alcohols using a Polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbent, which is recommended over silica C18 for better wetting.

Optimization Sample Sample Pre-Treatment (Glass Tube, pH Neutral) Load Load (Flow < 1 mL/min) Sample->Load Prevent NSB Wash Wash (20-30% MeOH/H2O) Load->Wash Retain Analyte Elute Elute (ACN:IPA 90:10) Wash->Elute Remove Matrix Evap Evaporate (Do NOT dry completely) Elute->Evap Max Recovery Recon Reconstitute (High Vortex, >30% Org) Evap->Recon Critical Step

Figure 2: Optimized SPE workflow for C19 lipophiles. Note the specific emphasis on elution strength and evaporation safety.

Frequently Asked Questions (FAQ)

Q: Should I use C18 or Polymeric (HLB) sorbents for C19 alcohols? A: Polymeric (HLB) is preferred. C19 alcohols are hydrophobic, but HLB sorbents allow for more aggressive organic washing (to remove matrix) without the risk of the sorbent "drying out" and losing retention capacity, which is a common failure mode in silica-based C18 [1].

Q: My recovery is consistent but low (e.g., always 40%). Why? A: This suggests a systematic equilibrium issue rather than random error. It is likely breakthrough during the load step (sample organic % is too high) or incomplete elution (elution volume too small). Increase elution volume by 2x or switch to a stronger solvent (IPA) [2].

Q: Can I filter my sample before SPE? A: Proceed with caution. C19 alcohols will bind to Nylon or PTFE filters. If you must filter, use regenerated cellulose or glass fiber filters, and always validate recovery of the filtration step itself before SPE [3].

References

  • Waters Corporation. (2023). Oasis HLB Care and Use Manual: Optimization of Recovery for Hydrophobic Compounds.Link

  • Agilent Technologies. (2024). Troubleshooting SPE: Strategies for Low Recovery of Lipophilic Analytes.Link

  • WuXi AppTec. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies.[11]Link

  • SelectScience. (2023). Method Development for Solid Phase Extraction with Steroid Analytes.Link

Sources

Technical Support Center: Enhancing Detection of Nonadeca-7,10,13-trien-2-ol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your analytical capabilities for challenging long-chain unsaturated alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the detection limits of nonadeca-7,10,13-trien-2-ol and similar analytes in your mass spectrometry-based workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development.

Troubleshooting Guide: From Sample to Signal

This section addresses common issues encountered during the analysis of nonadeca-7,10,13-trien-2-ol, a C19 unsaturated alcohol, that can lead to poor sensitivity and high detection limits.

Issue 1: Low or No Detectable Signal in LC-MS (ESI)

Question: I am not seeing a signal for nonadeca-7,10,13-trien-2-ol using electrospray ionization (ESI) in my LC-MS analysis. What are the likely causes and how can I fix this?

Answer:

This is a common challenge with long-chain alcohols as they are relatively non-polar and lack readily ionizable functional groups, making them difficult to ionize efficiently by ESI. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Ionization Technique:

  • The "Why": ESI is most effective for polar and ionizable compounds.[1] For neutral or more lipophilic molecules like nonadeca-7,10,13-trien-2-ol, Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable choice. APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte in the gas phase, a process that is generally more efficient for less polar compounds.[2][3]

  • Actionable Steps:

    • If your instrument has an interchangeable source, switch to an APCI source.

    • If an APCI source is not available, proceed with the following ESI optimization and derivatization strategies.

2. Enhance Ionization Through Chemical Derivatization:

  • The "Why": Derivatization introduces a readily ionizable moiety to your analyte, significantly boosting its signal in ESI.[4] For alcohols, dansyl chloride is an excellent derivatizing agent as it adds a tertiary amine group that is easily protonated in positive ion mode ESI.[4][5]

  • Actionable Steps: Implement a derivatization protocol. A general procedure for dansylation is provided below.

Experimental Protocol: Dansylation of Nonadeca-7,10,13-trien-2-ol for LC-MS Analysis

This protocol is a starting point and may require optimization for your specific sample matrix and concentration.

Materials:

  • Dried sample extract containing nonadeca-7,10,13-trien-2-ol

  • Dansyl chloride solution (18 mg/mL in acetonitrile)

  • 4-(Dimethylamino)pyridine (DMAP) solution (24.5 mg/mL in acetonitrile)

  • Sodium hydroxide (NaOH) solution (250 mM)

  • Formic acid solution (425 mM in 50:50 acetonitrile/water)

  • Micro-reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To your dried sample extract, add 25 µL of the dansyl chloride solution and 25 µL of the DMAP solution.

  • Vortex the mixture thoroughly and centrifuge briefly to collect the contents at the bottom of the vial.

  • Incubate the reaction mixture at 60°C for 60 minutes.[6]

  • After incubation, add 5 µL of the 250 mM NaOH solution to quench the reaction by hydrolyzing excess dansyl chloride.[6]

  • Vortex and centrifuge the sample again.

  • Incubate at 60°C for an additional 10 minutes.

  • Add 25 µL of the 425 mM formic acid solution to neutralize the excess NaOH.[6]

  • Centrifuge the final solution for 10 minutes at 10,000 rpm to pellet any precipitate.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) before injection into the LC-MS system.

Issue 2: Poor Signal-to-Noise Ratio and High Background

Question: I can see a small peak for my analyte, but the signal-to-noise (S/N) ratio is too low for reliable quantification. How can I improve this?

Answer:

A low S/N ratio indicates that your analyte signal is not sufficiently distinguishable from the baseline noise.[7] The solution involves either increasing the signal, decreasing the noise, or both.

1. Optimize Sample Preparation to Reduce Matrix Effects:

  • The "Why": Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte, a phenomenon known as matrix effects, which can suppress the analyte signal.[8][9][10] Phospholipids are common culprits in biological samples.[8]

  • Actionable Steps:

    • Solid-Phase Extraction (SPE): Utilize a well-chosen SPE sorbent to selectively retain your analyte while washing away interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This classic technique can be very effective at partitioning your analyte away from interfering substances.

    • Phospholipid Removal Plates: If working with plasma or serum, consider using specialized plates designed to remove phospholipids.[8]

    • Sample Dilution: A simple yet often effective strategy is to dilute your sample extract. This reduces the concentration of matrix components, potentially lessening their suppressive effects.[11]

2. Refine Your Mass Spectrometry Parameters:

  • The "Why": Optimizing the voltages in the ion source and the collision energy for fragmentation is critical for maximizing the signal of your specific analyte.[12][13][14]

  • Actionable Steps:

    • Cone/Orifice Voltage Optimization: Infuse a standard solution of your analyte (or its derivative) and systematically vary the cone voltage to find the value that yields the highest intensity for the precursor ion.[13][14]

    • Collision Energy Optimization (for MS/MS): In a product ion scan or MRM method, optimize the collision energy to maximize the intensity of your most stable and specific fragment ions.[14][15][16]

Visualizing the Workflow: From Sample to Sensitive Detection

Workflow for Improved Detection Figure 1: Optimized Workflow for Nonadeca-7,10,13-trien-2-ol Analysis cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Dansylation for LC-MS or Silylation for GC-MS) Extraction->Derivatization LC_GC Chromatographic Separation (LC or GC) Derivatization->LC_GC Ionization Ionization (APCI for LC-MS or EI for GC-MS) LC_GC->Ionization MS Mass Spectrometry (Optimized Cone Voltage and Collision Energy) Ionization->MS Data_Acquisition Data Acquisition (MRM/SRM for highest sensitivity) MS->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification Result Result Quantification->Result Improved Detection Limit

Caption: Figure 1: A systematic workflow for enhancing the detection of nonadeca-7,10,13-trien-2-ol.

Frequently Asked Questions (FAQs)

Q1: Should I use GC-MS or LC-MS for my analysis?

Both techniques can be suitable, but the choice depends on your sample and instrumentation.

  • GC-MS: This is a powerful technique for volatile compounds. Nonadeca-7,10,13-trien-2-ol will require derivatization to increase its volatility and thermal stability. Silylation, which replaces the active hydrogen on the alcohol with a trimethylsilyl (TMS) group, is a very common and effective method.[17]

  • LC-MS: This is generally more suitable for less volatile and more polar compounds. As discussed, without derivatization, this analyte is challenging for ESI. However, with derivatization (e.g., dansylation), LC-MS can provide excellent sensitivity.

Q2: What are the expected fragmentation patterns for nonadeca-7,10,13-trien-2-ol?

For the underivatized alcohol in a mass spectrometer (e.g., using EI in GC-MS or in-source fragmentation in LC-MS), two main fragmentation pathways are expected for alcohols:

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most prominent fragmentation pathway.[18][19][20][21][22]

  • Dehydration: Loss of a water molecule (M-18) is another common fragmentation route.[18][19]

For a derivatized version, the fragmentation will be dominated by the characteristics of the derivative. For example, a dansylated derivative will likely show a characteristic fragment corresponding to the dansyl moiety.

Q3: How do I select the right MRM transitions?

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the best sensitivity and selectivity. To set up an MRM method:

  • Infuse a standard of your analyte (preferably derivatized) into the mass spectrometer.

  • Perform a full scan (Q1 scan) to determine the m/z of the precursor ion (the derivatized molecular ion).

  • Perform a product ion scan (or production scan) by selecting the precursor ion in Q1 and scanning Q3 to see all the fragment ions produced by collision-induced dissociation (CID).

  • Select the most intense and stable fragment ions as your product ions for the MRM transitions.[14][23] It is good practice to monitor at least two transitions for confident identification and quantification.

Data Summary Table

The following table provides a hypothetical comparison of detection limits for nonadeca-7,10,13-trien-2-ol using different analytical strategies. These values are illustrative and will vary depending on the specific instrument, matrix, and experimental conditions.

Analytical StrategyIonizationDerivatizationExpected Detection Limit (on-column)Key Advantages
LC-MSESINone> 1 ngSimple, no extra sample prep
LC-MSAPCINone100-500 pgBetter ionization for non-polar compounds
LC-MS/MS (MRM)ESIDansylation1-10 pgHigh sensitivity and selectivity
GC-MSEISilylation10-50 pgHigh chromatographic resolution

Visualizing the Derivatization Process

Derivatization_Strategies Figure 2: Key Derivatization Strategies cluster_lcms LC-MS Enhancement cluster_gcms GC-MS Enhancement Analyte_LC Nonadeca-7,10,13-trien-2-ol R-OH Reagent_LC Dansyl Chloride Adds easily protonated amine Analyte_LC->Reagent_LC Reacts with Product_LC Dansylated Analyte R-O-Dansyl Reagent_LC->Product_LC Forms ESI Positive Ion ESI Product_LC->ESI Greatly enhanced ESI signal Analyte_GC Nonadeca-7,10,13-trien-2-ol R-OH Reagent_GC Silylating Agent (e.g., BSTFA) Replaces active hydrogen Analyte_GC->Reagent_GC Reacts with Product_GC Silylated Analyte R-O-TMS Reagent_GC->Product_GC Forms GC GC Analysis Product_GC->GC Increased volatility and thermal stability

Caption: Figure 2: Comparison of derivatization for LC-MS and GC-MS.

References

  • Mass Spectrometry of Alcohols . Chemistry Steps. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Alcohols . YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters . National Institutes of Health. [Link]

  • Beyond the baseline: quantification of two phosphatidylethanol homologues in whole blood by LC–MS-MS and retrospective data analysis from a National Reference Laboratory . National Institutes of Health. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts . National Institutes of Health. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples . Bioanalysis Zone. [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis . PubMed. [Link]

  • Detection Limits and Merits of HPLC Detectors . ResearchGate. [Link]

  • Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals . ResearchGate. [Link]

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS . LCGC North America. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health. [Link]

  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS . Journal of the American Society for Mass Spectrometry. [Link]

  • The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers . ResearchGate. [Link]

  • SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category . U.S. Environmental Protection Agency. [Link]

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides . ResearchGate. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics . MDPI. [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns . YouTube. [Link]

  • MRM Transitions and Parameters for Standards and Deuterated Standards . ResearchGate. [Link]

  • Alcohols as substrates in transition metal-catalyzed arylation, alkylation and related reactions . ChemRxiv. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review . Analyst (RSC Publishing). [Link]

  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics . MDPI. [Link]

  • Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto . ResearchGate. [Link]

  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics . ACS Publications. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI . MetwareBio. [Link]

  • Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry . PubMed. [Link]

  • Skyline Collision Energy Optimization . Skyline. [Link]

  • Matrix Effects in LC-MS: Simple Way to Monitor . A "Little" Mass Spec and Sailing. [Link]

  • Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions . PubMed. [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... . ResearchGate. [Link]

  • Analytical Methods . RSC Publishing. [Link]

  • When should I choose APCI or ESI for my flash column chromatography? . Biotage. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . MDPI. [Link]

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Validation & Comparative

Introduction: The Foundational Role of Purity in Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Validation of Synthetic Nonadeca-7,10,13-trien-2-ol Standards

Audience: Researchers, scientists, and drug development professionals.

In quantitative analytical science, the integrity of any result is directly traceable to the quality of the reference materials used.[1] For researchers in fields such as lipidomics, neuroscience, and pharmaceutical development, synthetic standards like nonadeca-7,10,13-trien-2-ol are indispensable tools for instrument calibration, method validation, and the accurate quantification of endogenous molecules. An analytical standard is a substance of known purity and concentration used as a calibrant or control.[1] Its most critical characteristic is, unequivocally, its purity.[1] An impure standard, contaminated with structurally similar isomers, residual solvents, or synthetic by-products, can lead to misidentification of analytes and significant quantification errors, ultimately compromising research outcomes.

The validation of a synthetic standard's purity is not a task for a single analytical technique. The potential for a wide array of process-related and structurally-related impurities necessitates an orthogonal approach, where multiple, disparate analytical methodologies are employed. Each method provides a unique perspective on the sample's composition, and only by integrating this multi-faceted data can a true and defensible purity value be assigned. This guide provides an in-depth comparison of the core analytical techniques required to comprehensively validate the purity of a synthetic nonadeca-7,10,13-trien-2-ol standard, explaining the causality behind each experimental choice and providing actionable protocols.

Anticipating the Enemy: Common Impurities in the Synthesis of a Polyunsaturated Alcohol

A robust validation strategy begins with a chemical understanding of the potential impurities that could arise during the synthesis of a C19 tri-unsaturated secondary alcohol. This foresight informs the selection of analytical techniques best suited to detect them.

  • Structural Isomers: These are the most challenging impurities as they often share identical molecular weights and similar physical properties.

    • Geometric Isomers: The three double bonds at positions 7, 10, and 13 can exist in either cis (Z) or trans (E) configurations. Uncontrolled reaction conditions can lead to a mixture of these stereoisomers.

    • Positional Isomers: Isomers where the double bonds or the hydroxyl group are located at different positions on the nineteen-carbon chain.

    • Enantiomers: As nonadeca-7,10,13-trien-2-ol is a chiral molecule (the stereocenter at C2), it can exist as (R) and (S) enantiomers. Synthetic routes without chiral control will produce a racemic mixture.[2]

  • Process-Related Impurities:

    • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or synthetic intermediates in the final product.

    • Oxidation Products: The polyunsaturated nature of the molecule makes it susceptible to oxidation, which can introduce aldehydes, ketones, or epoxide impurities.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate, dichloromethane) may be present in trace amounts.

A Triad of Analytical Power: GC-MS, HPLC, and NMR Spectroscopy

No single method can adequately address all potential impurities. A self-validating system relies on the convergence of evidence from multiple, independent techniques. We will compare three indispensable methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Probe

Gas chromatography is a powerful tool for analyzing volatile compounds, making it well-suited for medium to long-chain alcohols.[3][4] The coupling with a mass spectrometer provides the mass-to-charge ratio of the analyte and its fragments, adding a high degree of confidence to its identification.

Causality of Choice: GC excels at separating compounds based on differences in boiling point and vapor pressure. This makes it highly effective for detecting residual solvents and many process-related impurities. For a long-chain alcohol, derivatization is often necessary to increase volatility and prevent on-column degradation.[5] Silylation, converting the hydroxyl group to a trimethylsilyl (TMS) ether, is a common and effective strategy.[6]

Strengths:

  • High chromatographic resolution for volatile and semi-volatile compounds.

  • Excellent sensitivity, particularly for detecting trace-level impurities.

  • Mass spectral data provides structural information and confirmation of identity.

Limitations:

  • Risk of thermal degradation of polyunsaturated compounds, even after derivatization.

  • Potential for co-elution of certain isomers, which can complicate quantification.[5]

  • Does not provide information on non-volatile impurities like inorganic salts.

Experimental Protocol: GC-MS Purity Assessment

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the nonadeca-7,10,13-trien-2-ol standard into a 2 mL GC vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A polar wax-based column is recommended for alcohols, such as a Stabilwax-MS (30 m x 0.25 mm, 0.25 µm film thickness), to provide good peak shape.[7]

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio) to avoid column overload.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Transfer Line Temperature: 260°C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard (1 mg) B Add Solvent & Silylating Agent A->B C Heat (60°C, 30 min) B->C D Inject 1 µL into GC C->D E Separation on Column D->E F EI Ionization & Mass Analysis E->F G Generate Total Ion Chromatogram F->G H Integrate Peaks G->H I Identify Impurities (Mass Spectra) H->I J Calculate Area % Purity I->J

Caption: GC-MS workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Polarity Probe

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] It is an essential orthogonal technique to GC because it operates at ambient temperature and separates based on polarity, a fundamentally different mechanism than volatility.

Causality of Choice: The primary advantage of HPLC for this analyte is the avoidance of heat, which prevents the degradation of the sensitive polyunsaturated structure. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally powerful for separating compounds with minor differences in hydrophobicity, such as geometric (cis/trans) and some positional isomers. Since the analyte lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) is preferred for accurate quantification.

Strengths:

  • Analysis at ambient temperature prevents thermal degradation.

  • Excellent for separating non-volatile impurities and geometric isomers.

  • Versatile, with a wide range of column chemistries and detector options available.[8]

Limitations:

  • May not resolve all positional isomers as effectively as high-resolution GC.

  • Sensitivity can be low with UV detection due to the lack of a strong chromophore.

  • Mobile phase selection is critical and can be more complex to optimize.

Experimental Protocol: HPLC-CAD Purity Assessment

  • Sample Preparation:

    • Prepare a stock solution of the nonadeca-7,10,13-trien-2-ol standard at approximately 1 mg/mL in acetonitrile.

    • Create a working solution by diluting the stock solution to 100 µg/mL with the initial mobile phase composition (e.g., 80:20 acetonitrile:water).

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Thermo Fisher Vanquish or equivalent.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start at 80% B, hold for 2 minutes; ramp to 100% B over 15 minutes; hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • As CAD response is more uniform than UV for non-chromophoric compounds, the area percent method provides a more accurate representation of purity.

    • Calculate purity: (Area of Main Peak / Total Area of All Peaks) x 100%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing A Dissolve Standard in Acetonitrile B Dilute to Working Concentration A->B C Filter (0.22 µm) B->C D Inject 10 µL into HPLC C->D E Separation on C18 Column D->E F Charged Aerosol Detection E->F G Generate Chromatogram F->G H Integrate All Peaks G->H I Calculate Area % Purity H->I

Caption: HPLC-CAD workflow for purity analysis.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation.[9][10] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity validation, its strength lies in identifying and quantifying impurities without the need for chromatographic separation, thus providing a truly independent assessment.[11]

Causality of Choice: While chromatography reveals the number and relative amount of impurities, NMR reveals their structure. ¹H NMR can definitively confirm the position and geometry of the double bonds through analysis of chemical shifts and coupling constants. Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity or "assay" of the standard by integrating its signals against those of an unrelated, high-purity, certified internal standard of known concentration. This provides a direct measure of mass purity that is independent of the analyte's own impurities.

Strengths:

  • Provides unambiguous structural confirmation.

  • Excellent for identifying and characterizing positional and geometric isomers.

  • Quantitative NMR (qNMR) can determine absolute purity (assay value).

  • Detects a broad range of impurities, including those not visible by other techniques.

Limitations:

  • Relatively low sensitivity compared to mass spectrometry-based methods.

  • Spectra can be complex and require expertise to interpret fully.

  • May not detect trace-level (<<0.1%) impurities.

Experimental Protocol: ¹H and ¹³C NMR Structural & Purity Verification

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nonadeca-7,10,13-trien-2-ol standard into a clean, dry vial.[12]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[12]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters (500 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse with a 30-degree flip angle.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 5 seconds (a longer delay is crucial for accurate integration).

      • Number of Scans: 16-64 scans.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Data Analysis:

    • Structural Verification: Compare the observed chemical shifts, coupling constants, and multiplicities to theoretical values and literature data for similar structures. Key regions include the olefinic protons (~5.4 ppm), the carbinol proton (~3.8 ppm), and the allylic protons.

    • Impurity Identification: Look for small, unassigned signals in the spectrum. For example, signals around 9-10 ppm could indicate aldehyde impurities.

    • Purity Assessment: Carefully integrate the signals corresponding to the main compound and any visible impurities. The relative integration values provide a molar ratio of the components.

NMR_Logic cluster_analysis Spectral Interpretation cluster_output Purity & Structure Confirmation A Acquire 1H & 13C Spectra B Chemical Shifts (δ) A->B C Coupling Constants (J) A->C D Signal Integration A->D E Unassigned Signals A->E F Confirm Molecular Structure B->F C->F H Determine Molar Ratios D->H G Identify Isomers & Impurities E->G I I F->I Final Purity Assessment G->I Final Purity Assessment H->I Final Purity Assessment

Caption: NMR logic for structure and purity validation.

Integrating the Data: A Comparative Summary and Final Purity Assignment

The true power of this orthogonal approach lies in the synthesis of the data. Each technique provides a piece of the puzzle, and together they create a high-confidence purity profile.

Table 1: Comparison of Analytical Techniques for Impurity Detection

Impurity TypeGC-MSHPLC-CADNMR SpectroscopyRationale
Residual Solvents ★★★★☆☆★★☆GC-MS is highly sensitive and specific for volatile solvents.
Geometric Isomers ★★☆★★★★★★HPLC and NMR excel at resolving the subtle structural differences between cis/trans isomers.
Positional Isomers ★★★★★☆★★★High-resolution GC and NMR are best for differentiating positional isomers.
Oxidation Products ★★☆★★☆★★☆All techniques can detect these, but identification is confirmed by MS and NMR.
Non-Volatile Impurities ☆☆☆★★★★★☆HPLC is the primary method for detecting non-volatile organic or inorganic impurities.
Absolute Purity (Assay) ☆☆☆☆☆☆★★★qNMR is the gold standard for determining an absolute assay value against a certified standard.

Rating: ★★★ (Excellent), ★★☆ (Good), ★☆☆ (Fair), ☆☆☆ (Not Suitable)

Assigning Final Purity

A comprehensive Certificate of Analysis (CoA) for a high-purity standard should report purity determined by multiple methods.[1] The final "Purity Factor" is a composite value calculated from the chromatographic purity and corrected for contributions from water, residual solvents, and non-volatile inorganic content.

Example Calculation:

  • Chromatographic Purity (by HPLC): 99.80%

  • Water Content (by Karl Fischer Titration): 0.05%

  • Residual Solvents (by Headspace GC-MS): 0.10%

  • Non-Volatile Residue (by TGA): <0.01%

Purity Factor = Chromatographic Purity × [(100% - %Water - %Solvents)/100%] Purity Factor = 99.80% × [(100% - 0.05% - 0.10%)/100%] = 99.65%

This final value is a much more accurate and defensible representation of the active analyte's mass fraction than any single measurement alone.

Conclusion: The Imperative of an Orthogonal, Self-Validating Approach

Validating the purity of a synthetic standard like nonadeca-7,10,13-trien-2-ol is a rigorous, multi-faceted process that underpins the reliability of scientific research. Relying on a single analytical technique is insufficient and introduces unacceptable risk into experimental workflows. By employing an orthogonal triad of powerful analytical techniques—GC-MS for volatile components, HPLC for non-volatile and isomeric impurities, and NMR for definitive structural confirmation and absolute quantitation—a self-validating and comprehensive purity profile can be established. This meticulous approach ensures that the standard is fit for its purpose, providing researchers, scientists, and drug development professionals with the confidence needed to produce accurate, reproducible, and meaningful data.

References

  • Title: An Updated Look at the Analysis of Unsaturated C27 Sterols by Gas Chromatography and Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Choosing the Right Analytical Standards: Purity, Stability & Certification Source: PureSynth URL: [Link]

  • Title: How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

  • Title: Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat Source: MDPI URL: [Link]

  • Title: Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines Source: ACS Publications URL: [Link]

  • Title: The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers Source: ResearchGate URL: [Link]

  • Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Top Quality Standards to Look for in Chemical Manufacturing Source: Arrakis Industries URL: [Link]

  • Title: Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto Source: SciSpace URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Wiley Online Library URL: [Link]

  • Title: GC-MS analysis of volatile compounds under drought stress Source: ResearchGate URL: [Link]

  • Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: Thieme Connect URL: [Link]

  • Title: Alcohol Method Development by GC-MS Source: Chromatography Forum URL: [Link]

  • Title: Resources for the Validation of Testing Methods for Chemicals Source: OECD URL: [Link]

Sources

Chromatographic Comparison of Nonadecatrienol and Linolenyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of lipidomics and drug development, the precise separation and quantification of structurally similar lipid molecules are paramount. This guide provides a comprehensive chromatographic comparison of nonadecatrienol and linolenyl alcohol, two polyunsaturated fatty alcohols with significant research interest. While linolenyl alcohol, a C18 triene, is well-characterized, nonadecatrienol, its C19 counterpart, represents a more novel analytical challenge. This document outlines detailed experimental protocols for their comparative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), grounding the methodologies in established principles of separation science.

Introduction to the Analytes

Linolenyl alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) is a C18 polyunsaturated fatty alcohol derived from α-linolenic acid. It is a liquid at room temperature and is soluble in organic solvents. Its biological activities, including antimicrobial properties, make it a compound of interest in various research fields.

Nonadecatrienol, a C19 polyunsaturated fatty alcohol, is less commonly documented. For the purpose of this guide, we will consider a plausible isomer, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-1-ol, a primary alcohol analogous in its double bond positioning to linolenyl alcohol. The additional methylene group in the carbon backbone of nonadecatrienol is the primary structural differentiator influencing its chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty alcohols, derivatization is a critical step to increase their volatility and thermal stability for GC analysis.

Rationale for Derivatization

The polar hydroxyl group of fatty alcohols can lead to poor peak shape and adsorption on the GC column. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar moiety, making the molecule more amenable to GC analysis. Silylation, the introduction of a trimethylsilyl (TMS) group, is a common and effective derivatization strategy for fatty alcohols.

Experimental Protocol: GC-MS Analysis of Silylated Fatty Alcohols

1. Sample Preparation and Derivatization (Silylation):

  • Reagents:

    • Nonadecatrienol and Linolenyl Alcohol standards (>99% purity)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine

    • Hexane (GC grade)

  • Procedure:

    • Accurately weigh 1 mg of each fatty alcohol standard into separate 2 mL glass vials.

    • Dissolve each standard in 100 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • After cooling to room temperature, dilute the derivatized samples with hexane to a final concentration of 100 µg/mL for GC-MS analysis.

GC_Derivatization_Workflow cluster_prep Sample Preparation Standard Fatty Alcohol Standard (1 mg) Pyridine Add 100 µL Anhydrous Pyridine Standard->Pyridine Derivatized Sample BSTFA Add 50 µL BSTFA + 1% TMCS Pyridine->BSTFA Derivatized Sample Heat Incubate at 70°C for 60 min BSTFA->Heat Derivatized Sample Dilute Dilute with Hexane to 100 µg/mL Heat->Dilute Derivatized Sample GC_MS_Analysis GC-MS Analysis Dilute->GC_MS_Analysis Derivatized Sample

Caption: Workflow for the silylation of fatty alcohols for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 5°C/min.

    • Ramp 2: Increase to 320°C at 20°C/min, hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Expected Results and Comparison
Analyte (as TMS ether)Expected Retention TimeKey Mass Fragments (m/z)
Linolenyl Alcohol-TMSEarlierMolecular ion, fragments from cleavage of the TMS group and hydrocarbon chain.
Nonadecatrienol-TMSLaterMolecular ion, fragments from cleavage of the TMS group and hydrocarbon chain.

Causality of Separation: In GC with a non-polar column, separation is primarily based on the boiling points of the analytes. The TMS ether of nonadecatrienol, having a higher molecular weight and one additional carbon atom than the linolenyl alcohol derivative, will have a slightly higher boiling point and thus a longer retention time. The mass spectra will be used for positive identification of each compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Both normal-phase and reversed-phase chromatography can be employed for the separation of fatty alcohols.

Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC separates compounds based on their hydrophobicity. With a non-polar stationary phase (e.g., C18) and a polar mobile phase, more hydrophobic compounds are retained longer. This makes RP-HPLC an excellent choice for separating homologous series of lipids like fatty alcohols.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Reagents:

    • Nonadecatrienol and Linolenyl Alcohol standards (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Prepare individual stock solutions of nonadecatrienol and linolenyl alcohol in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a mixed standard solution containing both analytes at a final concentration of 100 µg/mL in the initial mobile phase composition.

HPLC_Sample_Prep_Workflow cluster_prep Sample Preparation Stock Prepare 1 mg/mL Stock Solutions in Acetonitrile Mix Prepare 100 µg/mL Mixed Standard Stock->Mix Sample for Injection HPLC_Analysis RP-HPLC or NP-HPLC Analysis Mix->HPLC_Analysis Sample for Injection

Caption: Sample preparation workflow for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: 205 nm (for the double bonds).

    • CAD: For universal detection if a DAD is not sufficiently sensitive.

Normal-Phase HPLC (NP-HPLC)

Rationale: NP-HPLC separates compounds based on their polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase. This technique is particularly useful for separating lipid classes and isomers with subtle differences in polarity.

Experimental Protocol: NP-HPLC

1. Sample Preparation:

  • Prepare standards as described for RP-HPLC, but use a non-polar solvent like hexane as the diluent.

2. HPLC Instrumentation and Conditions:

  • HPLC System and Detector: As for RP-HPLC.

  • Column: Silica column (e.g., Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Hexane

    • B: Isopropanol

  • Gradient Elution:

    • 0-1 min: 1% B

    • 1-10 min: Linear gradient to 10% B

    • 10-15 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Expected HPLC Results and Comparison
TechniqueAnalyteExpected Elution OrderRationale
RP-HPLC Linolenyl AlcoholEarlierLess hydrophobic due to shorter carbon chain.
NonadecatrienolLaterMore hydrophobic due to longer carbon chain.
NP-HPLC NonadecatrienolEarlierSlightly less polar due to the longer hydrocarbon chain shielding the hydroxyl group.
Linolenyl AlcoholLaterSlightly more polar due to the shorter hydrocarbon chain, allowing for stronger interaction of the hydroxyl group with the silica stationary phase.

Summary of Chromatographic Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Reversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Principle of Separation Boiling point and polarity (after derivatization).Hydrophobicity.Polarity.
Sample Preparation Derivatization (silylation) required.Simple dilution.Simple dilution in a non-polar solvent.
Stationary Phase Non-polar (e.g., 5% phenyl polysiloxane).Non-polar (e.g., C18).Polar (e.g., Silica).
Mobile Phase Inert gas (Helium).Polar (e.g., Acetonitrile/Water).Non-polar (e.g., Hexane/Isopropanol).
Elution Order Linolenyl alcohol-TMS then Nonadecatrienol-TMS.Linolenyl alcohol then Nonadecatrienol.Nonadecatrienol then Linolenyl alcohol.
Detection Mass Spectrometry (provides structural information).DAD or CAD.DAD or CAD.
Advantages High resolution and definitive identification with MS.Robust, reproducible, good for homologous series.Excellent for isomer separation.
Disadvantages Requires derivatization, not suitable for thermally labile compounds.May not resolve certain isomers.Sensitive to water content in the mobile phase.

Conclusion

Both GC-MS and HPLC are suitable techniques for the comparative analysis of nonadecatrienol and linolenyl alcohol, with the choice of method depending on the specific analytical goals. GC-MS, following silylation, provides excellent separation based on molecular weight and offers the advantage of mass spectral confirmation. RP-HPLC offers a straightforward separation based on hydrophobicity, while NP-HPLC can provide an alternative selectivity based on polarity. The experimental protocols detailed in this guide provide a robust framework for researchers to achieve reliable and reproducible separation and analysis of these and other structurally related fatty alcohols.

References

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • GC-MS analysis was performed using a Thermo Trace GC Ultra gas chromatograph coupled with a TSQ Quantum mass spectrometer (triple quadrupole).

A Senior Application Scientist's Guide to Establishing a Reference Standard for (Z,Z,Z)-7,10,13-Nonadecatrien-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unknown Standard

(Z,Z,Z)-7,10,13-nonadecatrien-2-ol is a C19 polyunsaturated fatty alcohol. Its specific stereochemistry and functional group placement suggest potential roles as a semiochemical, a bioactive lipid mediator, or a specialized synthetic intermediate in pharmaceutical development. For researchers investigating its biological activity, pharmacokinetics, or presence in natural systems, the absolute prerequisite for generating reliable and reproducible data is a well-characterized, high-purity reference standard.

However, a survey of commercial suppliers reveals a critical gap: no certified reference material (CRM) for this specific molecule is readily available. This guide addresses this challenge directly. Instead of comparing non-existent commercial products, we will provide a comprehensive, field-proven framework for the in-house synthesis, rigorous characterization, and purity validation of (Z,Z,Z)-7,10,13-nonadecatrien-2-ol. This document serves as a blueprint for creating a self-validating reference standard, ensuring the highest level of scientific integrity for your research.

Part 1: A Plausible Synthetic Pathway for the Reference Material

The creation of a reference standard begins with its synthesis. The goal is not merely to produce the molecule, but to do so via a route that allows for control over stereochemistry and facilitates purification. A convergent synthesis approach is logical, building key fragments separately before their final assembly. The following proposed pathway leverages established organometallic and stereoselective reactions.

Conceptual Synthetic Workflow

The strategy involves creating a C17 triynyl fragment and coupling it with a C2 electrophile to form the desired C19 alcohol backbone. The crucial Z-selectivity of the double bonds is achieved through the stereospecific reduction of alkyne precursors.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Assembly and Final Steps A1 Commercially Available C9 Alkyne Precursor A2 Chain Elongation (e.g., Alkylation) A1->A2 A3 Introduction of Second and Third Alkynes A2->A3 A4 C17 Triyne Fragment A3->A4 C1 Organometallic Coupling (e.g., Grignard Reaction) A4->C1 B1 Acetaldehyde (C2 Electrophile) B1->C1 C2 C19 Triyn-2-ol Intermediate C1->C2 C3 Stereoselective Hydrogenation (e.g., Lindlar's Catalyst) C2->C3 C4 Purification (Chromatography) C3->C4 C5 Final Reference Material: (Z,Z,Z)-7,10,13-nonadecatrien-2-ol C4->C5

Caption: Proposed convergent synthesis workflow for the target molecule.

Experimental Protocol: Key Steps
  • Fragment Synthesis: Begin with a suitable long-chain terminal alkyne. Sequentially build the carbon skeleton using established methods like Grignard or Gilman couplings to introduce the remaining alkyne functionalities at the correct positions (C10 and C13 precursors).

  • Organometallic Coupling: Convert the terminal alkyne of the C17 triyne fragment into a nucleophile, such as a Grignard reagent or an acetylide anion. React this nucleophile with acetaldehyde. This 1,2-addition reaction forms the C19 triyn-2-ol backbone.[1]

  • Stereoselective Reduction: The most critical step for establishing the correct geometry is the partial hydrogenation of the three alkyne groups. Using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) in the presence of hydrogen gas will selectively reduce the alkynes to cis-(Z)-alkenes without over-reducing them to alkanes.[2]

  • Purification: The crude product will inevitably contain starting materials, catalyst residues, and potentially geometric (E) isomers. Purification via flash column chromatography on silica gel is essential to isolate the desired (Z,Z,Z) isomer.

Part 2: Orthogonal Characterization for Unambiguous Identification

A cornerstone of validating an in-house standard is the use of multiple, independent (orthogonal) analytical techniques. Each method should corroborate the findings of the others, building a robust and irrefutable case for the structure and identity of the synthesized material.[3]

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy center Synthesized (Z,Z,Z)-7,10,13-nonadecatrien-2-ol NMR_H 1H NMR (Proton Environment & Connectivity) center->NMR_H Confirms NMR_C 13C NMR (Carbon Skeleton) center->NMR_C Confirms MS HRMS (Elemental Formula & Molecular Weight) center->MS Confirms IR FT-IR (Functional Groups) center->IR Confirms

Caption: Orthogonal workflow for structural validation.

Comparison of Spectroscopic Techniques
Technique Information Provided Strengths for This Molecule Limitations
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.Excellent for confirming the Z-geometry of double bonds (via coupling constants), identifying the unique protons of the alcohol moiety, and visualizing the diallylic protons.[4]Signal overlap in the aliphatic region (~1.3 ppm) can make precise assignment of all methylene groups difficult without 2D techniques.
¹³C NMR Reveals the number of unique carbon atoms and their chemical environment (sp³, sp², sp).Unambiguously confirms the presence of 19 carbons, differentiates between olefinic and aliphatic carbons, and identifies the carbon bearing the hydroxyl group.[5]Less sensitive than ¹H NMR; provides no direct information on stereochemistry.
Mass Spec (HRMS) Determines the exact molecular weight and allows for the calculation of the elemental formula.Provides definitive confirmation of the molecular formula (C₁₉H₃₄O). Fragmentation patterns help confirm the structure (e.g., loss of water, alpha-cleavage).[6][7]Isomerism (both positional and geometric) cannot be distinguished by mass alone. Fragmentation can be complex.
FT-IR Identifies the presence of specific functional groups based on their vibrational frequencies.Clearly confirms the presence of the hydroxyl (-OH) group (broad peak ~3300 cm⁻¹) and C=C double bonds (~1650 cm⁻¹, weak).[8]Provides no information on the location of functional groups or the overall carbon skeleton.
Predicted Spectroscopic Data for the Validated Standard

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Position Predicted ¹H Shift (ppm) [4][9]Predicted ¹³C Shift (ppm) [10]Key ¹H Multiplicity
Terminal CH₃C19~0.90~14.2Triplet
Aliphatic (CH₂)nC15-C18~1.3-1.4~22-32Multiplet
Allylic CH₂C15~2.05~27.2Multiplet
Olefinic CHC13, C14~5.3-5.4~128-131Multiplet
Diallylic CH₂C12~2.80~25.6Quintet
Olefinic CHC10, C11~5.3-5.4~127-130Multiplet
Diallylic CH₂C9~2.80~25.6Quintet
Olefinic CHC7, C8~5.3-5.4~128-132Multiplet
Allylic CH₂C6~2.05~27.2Multiplet
Aliphatic (CH₂)nC3-C5~1.3-1.5~23-38Multiplet
CH-OHC2~3.80~68.1Sextet
CH₃ (on C2)C1~1.22~23.5Doublet
OH-Variable (e.g., 1.5-2.5)-Broad Singlet

Table 2: Expected High-Resolution Mass Spectrometry Fragments

m/z (Calculated) Formula Description of Fragment
278.2604C₁₉H₃₄OMolecular Ion [M]⁺
260.2499C₁₉H₃₂Dehydration [M-H₂O]⁺[7][11]
235.2369C₁₇H₂₇Loss of C₂H₅O (from cleavage near OH)
45.0335C₂H₅OAlpha-cleavage fragment [CH₃CHOH]⁺[11]

Part 3: Purity and Potency Assessment – The Final Validation

Once the identity of the synthesized material is confirmed, its purity must be quantitatively determined. A reference standard is only useful if its potency (mass fraction of the pure analyte) is known with a high degree of confidence.[12] We will compare two essential methods: chromatographic purity analysis and absolute quantification by qNMR.

Comparison of Purity Assessment Methods
Method Principle Primary Use Case Advantages Disadvantages
GC-FID Separation by volatility/polarity, detection by flame ionization. Area % is proportional to mass %.Screening for volatile impurities, assessing isomeric purity.High sensitivity, excellent resolution for isomers (with the right column).Assumes all impurities have the same response factor as the main analyte, which can be inaccurate. Does not detect non-volatile impurities.
qNMR Signal intensity of an analyte's proton is directly proportional to the number of nuclei. Purity is calculated relative to a certified internal standard.[13]Assigning an absolute, SI-traceable purity value (potency).Primary ratio method; does not require a pre-existing standard of the analyte. High precision. Not biased by response factors.[14]Lower sensitivity than GC. Requires a certified, stable internal standard with non-overlapping signals.
Protocol: Purity Assignment by Quantitative ¹H NMR (qNMR)

This protocol describes the definitive assignment of purity to the synthesized reference material.

  • Selection of Internal Standard (IS): Choose a certified reference material (CRM) with high purity (>99.9%), stability, and protons that resonate in a clear region of the spectrum. Maleic acid or 1,4-bis(trimethylsilyl)benzene are excellent candidates. The IS must not react with the analyte.

  • Precision Weighing: Accurately weigh approximately 10-15 mg of the synthesized (Z,Z,Z)-7,10,13-nonadecatrien-2-ol and 5-10 mg of the chosen IS into the same vial using an analytical balance with at least 5-decimal place accuracy. Record the weights precisely.

  • Sample Preparation: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube. Ensure complete dissolution.

  • Optimized Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A D1 of 30-60 seconds is common to ensure full relaxation and accurate integration.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing:

    • Apply baseline correction and phase the spectrum accurately.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the CH-OH proton at ~3.8 ppm or the olefinic protons) and a signal for the IS.

    • Carefully integrate the selected signals.

  • Purity Calculation: Use the following equation to determine the mass fraction purity (P_analyte) of the in-house standard:[15]

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P_std: Purity of the certified internal standard

Conclusion: Establishing a Trustworthy In-House Standard

The absence of a commercial reference standard for (Z,Z,Z)-7,10,13-nonadecatrien-2-ol should not be a barrier to rigorous scientific inquiry. By adopting a systematic approach encompassing logical synthesis, confirmation of identity through an orthogonal suite of spectroscopic techniques, and definitive purity assignment using a primary method like qNMR, any competent research laboratory can produce a high-quality, in-house reference standard. This self-validating system ensures that subsequent experimental data, whether from bioassays or analytical quantitation, is built upon a foundation of accuracy and trustworthiness, upholding the highest standards of scientific integrity.

References

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2697-2721. [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonised guidelines for the in-house validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Kühn, S., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Alfred-Wegener-Institut. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology (NIST). (2018). A Standard for Standards. NIST. [Link]

  • Yuan, J., et al. (2015). Improved production of fatty alcohols in cyanobacteria by metabolic engineering. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • World Health Organization (WHO). (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series. [Link]

  • Wipf, P., & Ribe, S. (2008). Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. Organic Letters, 3(10), 1503-1506. [Link]

  • ALS Environmental. (n.d.). Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]

  • University of Warwick. (2017). Quantitative NMR Spectroscopy. Warwick Analytical Services. [Link]

  • Qvents. (n.d.). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • May, W. E., et al. (2005). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Wikimedia Commons. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. [Link]

  • Vass, E., & Hóltzer, T. (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 23(9), 2329. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. [Link]

  • de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Organic & Biomolecular Chemistry, 17(3), 419-433. [Link]

  • Zand, B., et al. (2016). Aliphatic chain length by isotropic mixing (ALCHIM): determining composition of complex lipid samples by 1H NMR spectroscopy. Journal of Biomolecular NMR, 65(3-4), 167-176. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

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Safety Operating Guide

Technical Guide: Safe Handling & PPE for Nonadeca-7,10,13-trien-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Hazard" Protocol

Handling Nonadeca-7,10,13-trien-2-ol requires a shift in mindset from standard chemical safety to Bioactive Lipid Integrity . This C19 polyunsaturated fatty alcohol presents a dual challenge:

  • Physiological Hazard: As a long-chain unsaturated alcohol, it shares structural homology with arachidonic acid metabolites and pheromones. While acute toxicity is generally low for this class, its lipophilicity allows rapid dermal absorption, potentially triggering localized irritation or acting as a bioactive lipid mediator.

  • Chemical Instability: The triene structure (three double bonds) makes this compound highly susceptible to autoxidation. Oxidized byproducts (lipid peroxides) are not only experimental contaminants but can be cytotoxic and sensitizing.

The Directive: Your PPE strategy must protect you from the lipid and the lipid from environmental degradation.

Risk Assessment & Hazard Identification

Note: Specific toxicological data for this isomer is limited. The following assessment utilizes Structure-Activity Relationship (SAR) logic based on C18-C20 polyunsaturated fatty alcohols.

Hazard CategoryClassification (GHS/SAR Extrapolation)Operational Implication
Dermal Skin Irritant (Category 2) Lipophilic nature facilitates skin penetration. Prolonged contact may cause dermatitis.
Ocular Eye Irritant (Category 2A) Viscous liquid; splash hazard is significant during aliquoting.
Respiratory STOT-SE (Category 3) Inhalation of aerosols may irritate the upper respiratory tract.
Physical Combustible Liquid (Category 4) Flash point likely >90°C, but keep away from open flames/hot plates.
Reactivity Peroxide Former CRITICAL: Spontaneous formation of peroxides upon exposure to air.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix for polyunsaturated lipid handling.

A. Hand Protection (Gloves)

Lipids degrade natural rubber. Latex is forbidden .

Contact TypeMaterialMin. ThicknessBreakthrough TimeRationale
Standard Handling (Weighing, Aliquoting)Nitrile 0.11 mm (4 mil)> 480 minExcellent resistance to fatty alcohols; tactile sensitivity for small vials.
Spill Cleanup (>10 mL)Laminate (Silver Shield) Multi-layer> 8 hoursRequired for concentrated spills where saturation is likely.
Technique Note Double-gloving is recommended when handling neat (undiluted) oil to prevent cross-contamination of equipment.
B. Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Nonadeca-7,10,13-trien-2-ol is likely a viscous oil. If a pipette tip flicks, the oil adheres to skin/lenses and is difficult to rinse. Goggles provide a complete seal.

C. Respiratory & Body Protection[4]
  • Engineering Control: All open-vessel handling must occur inside a certified Chemical Fume Hood .

  • Body: Standard lab coat (cotton/poly blend). If handling volumes >100 mL, wear a chemical-resistant apron (Tyvek or PVC).

Operational Protocol: The "Inert Chain" Workflow

This protocol ensures safety by minimizing exposure time and oxygen contact.

Step 1: Preparation (The Inert Environment)

Before opening the vial, establish an inert barrier.

  • Gas Source: Argon (Ar) is superior to Nitrogen (

    
    ) because it is heavier than air and forms a stable "blanket" over the liquid in the vial.
    
  • Equipment: Have a gentle stream of Argon ready via a glass Pasteur pipette or needle.

Step 2: Solubilization & Aliquoting
  • Don PPE: Nitrile gloves, goggles, lab coat.

  • Thaw: If stored at -80°C, allow the vial to warm to room temperature inside the fume hood. Do not open cold vials (condensation introduces water, accelerating degradation).

  • Open: Crack the vial open under the Argon stream.

  • Solvent: Dissolve immediately in degassed ethanol or DMSO if making a stock solution.

    • Safety Note: DMSO enhances skin penetration. If using DMSO, double-glove is mandatory.

  • Transfer: Use glass pipettes (lipids can leach plasticizers from poor-quality plastic tips).

Step 3: Waste & Spills
  • Small Spills (<5 mL): Absorb with paper towels. Clean surface with 70% Ethanol. Dispose of towels in "Solid Hazardous Waste."

  • Disposal: Discard liquid waste into Non-Halogenated Organic Solvent streams. Do not pour down the drain (aquatic toxicity risk).

Visualizing the Safety Workflow

The following diagram illustrates the "Inert Chain" logic, linking operator safety with chemical stability.

LipidSafetyWorkflow Storage 1. Cold Storage (-80°C) Thaw 2. Thaw in Hood (Closed Vial) Storage->Thaw Prevent Condensation PPE 3. Don PPE (Nitrile + Goggles) Thaw->PPE Prep Workspace Argon 4. Argon Blanket (Displace O2) PPE->Argon Safety Check Aliquot 5. Aliquot/Solubilize (Glass Tools) Argon->Aliquot Under Flow Reseal 6. Purge & Reseal (Parafilm) Aliquot->Reseal Immediate Waste 7. Disposal (Org. Solvent Stream) Aliquot->Waste Excess/Tips Reseal->Storage Return Promptly

Caption: The "Inert Chain" workflow minimizes operator exposure and prevents lipid peroxidation.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1] The oil will repel water; use an eye wash station with a gentle flow to physically displace the lipid.

  • Skin Contact: Wash with soap and water (solvents like ethanol may spread the lipid or increase absorption).

  • Ingestion: Do not induce vomiting. Rinse mouth.[1] Contact Poison Control.

References

  • PubChem. (n.d.).[2][3] Compound Summary: Long-chain fatty alcohols and related unsaturated lipids.[4] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: N-Nonadecanol (Analogous Saturated Alcohol). United States Department of Labor. Retrieved October 24, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 24, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.